GPR84 antagonist 8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,4-dioxan-2-ylmethoxy)-9-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c27-23-25-22(31-15-19-14-28-9-10-29-19)12-21-20-5-4-18(11-16(20)6-8-26(21)23)30-13-17-3-1-2-7-24-17/h1-5,7,11-12,19H,6,8-10,13-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGKMLVYIUJQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=NC2=O)OCC3COCCO3)C4=C1C=C(C=C4)OCC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GPR84 Antagonists: A Technical Guide to their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) has emerged as a significant pro-inflammatory receptor, making it a compelling target for therapeutic intervention in a range of inflammatory and fibrotic diseases.[1][2][3][4] Primarily expressed in immune cells such as macrophages, neutrophils, and microglia, GPR84 is activated by medium-chain fatty acids (MCFAs), leading to a cascade of intracellular events that modulate immune and inflammatory responses.[5] GPR84 antagonists are small molecules designed to selectively bind to and inhibit the activity of this receptor, thereby mitigating its pro-inflammatory effects. This technical guide provides an in-depth overview of the mechanism of action of GPR84 antagonists, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action
GPR84 antagonists exert their effects by competitively or allosterically binding to the GPR84 receptor, preventing its activation by endogenous or synthetic agonists. This blockade of receptor activation is the primary mechanism through which these compounds inhibit downstream signaling and subsequent cellular responses. The primary signaling pathway for GPR84 involves its coupling to pertussis toxin-sensitive Gαi/o proteins.
Upon agonist binding, GPR84 activation typically leads to:
-
Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Activation of downstream signaling cascades: This includes the PI3K/Akt and MAPK/ERK pathways.
-
Nuclear factor-κB (NF-κB) activation: A key transcription factor involved in the expression of pro-inflammatory genes.
-
Calcium mobilization: An increase in intracellular calcium concentration ([Ca2+]i).
-
β-arrestin recruitment: This can lead to receptor desensitization, internalization, and potentially G protein-independent signaling.
GPR84 antagonists effectively block these signaling events, leading to a reduction in pro-inflammatory responses such as cytokine and chemokine production, immune cell chemotaxis, and phagocytosis.
Signaling Pathways
The signaling cascades initiated by GPR84 activation and inhibited by its antagonists are multifaceted. The following diagram illustrates the canonical Gαi/o-dependent pathway and the β-arrestin pathway.
Caption: GPR84 signaling pathways and points of antagonist inhibition.
Quantitative Data on GPR84 Antagonists
The following table summarizes the potency of several well-characterized GPR84 antagonists across various in vitro assays. This data allows for a direct comparison of their activity at the human GPR84 receptor.
| Compound Name | Chemical Class | Assay Type | Species | Potency (IC50 / pIC50 / pA2) | Reference(s) |
| GLPG1205 | Pyrimidoisoquinolinone | [35S]GTPγS Binding | Human | pIC50: 7.0 - 11.0 | |
| Neutrophil Chemotaxis | Human | IC50: 128 nM | |||
| ROS Production | Human | IC50: 15 nM | |||
| PBI-4050 | Phenylacetic acid derivative | Gαi Activation | Human | Antagonist Activity | |
| Compound 33 | Phosphodiester | Calcium Mobilization | Human | IC50: 8.95 nM | |
| Compound 140 | 1,2,4-Triazine | [35S]GTPγS Binding | Human | pA2: 9.13 | |
| TUG-2181 | Not Specified | Not Specified | Not Specified | IC50: 34 nM | |
| GPR84 antagonist 9 (compound 320) | Not Specified | Not Specified | Not Specified | IC50: 12 nM | |
| GPR84 antagonist 3 (compound 42) | Not Specified | [35S]GTPγS Binding | Not Specified | pIC50: 8.28 |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of GPR84 antagonists. Below are summarized protocols for key in vitro and in vivo experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the GPR84 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing GPR84 in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a suitable buffer.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a GPR84-specific radioligand and varying concentrations of the unlabeled antagonist.
-
Separation: After reaching equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Detailed Methodology:
-
Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing human GPR84 in a 96-well plate and incubate for 24 hours.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the GPR84 antagonist.
-
Agonist Stimulation: Stimulate the cells with a GPR84 agonist (e.g., 6-OAU) in the presence of forskolin (to stimulate cAMP production).
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay or a luminescence-based assay.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value.
Calcium Mobilization Assay
This assay assesses the antagonist's ability to inhibit the agonist-induced increase in intracellular calcium.
Caption: Workflow for a calcium mobilization assay.
Detailed Methodology:
-
Cell Preparation: Seed HEK293 cells co-expressing GPR84 and a promiscuous G protein (like Gα16) in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Addition: Add varying concentrations of the GPR84 antagonist to the wells.
-
Agonist Stimulation and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then inject a GPR84 agonist and continue to measure the fluorescence signal to detect changes in intracellular calcium.
-
Data Analysis: Calculate the antagonist's IC50 value from the concentration-response curve.
β-Arrestin Recruitment Assay
This assay determines if the antagonist can block the agonist-induced recruitment of β-arrestin to the GPR84 receptor.
Detailed Methodology:
-
Cell Line: Use a commercially available cell line engineered to express GPR84 fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter).
-
Assay Protocol: Plate the cells and pre-incubate with the antagonist. Then, add a GPR84 agonist to induce β-arrestin recruitment.
-
Detection: The recruitment of β-arrestin brings the two protein fragments together, generating a detectable signal (e.g., chemiluminescence).
-
Data Analysis: Quantify the signal and plot against the antagonist concentration to determine the IC50.
In Vivo Model: Dextran Sodium Sulfate (DSS)-Induced Colitis
This is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds.
Detailed Methodology:
-
Induction of Colitis: Administer DSS (typically 2-5%) in the drinking water of mice for a defined period (e.g., 5-7 days) to induce acute colitis.
-
Antagonist Administration: Treat the mice with the GPR84 antagonist (e.g., oral gavage) daily, starting before, during, or after DSS administration, depending on the study design (prophylactic or therapeutic).
-
Efficacy Readouts: Monitor disease activity by measuring body weight loss, stool consistency, and rectal bleeding (Disease Activity Index, DAI). At the end of the study, collect colon tissue to measure colon length and perform histological analysis to assess inflammation and tissue damage.
Conclusion
GPR84 antagonists represent a promising therapeutic strategy for a variety of inflammatory and fibrotic diseases. Their mechanism of action is centered on the blockade of the Gαi/o-coupled GPR84 receptor, leading to the inhibition of key pro-inflammatory signaling pathways. The continued development and characterization of potent and selective GPR84 antagonists, facilitated by the robust experimental protocols outlined in this guide, will be crucial in translating the therapeutic potential of targeting this receptor into clinical applications. The potential for biased antagonism, where an antagonist may selectively inhibit certain downstream signaling pathways over others, is an emerging area of research that could lead to the development of GPR84-targeted therapies with improved efficacy and safety profiles.
References
- 1. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to GPR84 Antagonist Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target primarily implicated in inflammatory and immune responses. It is a class A rhodopsin-like GPCR whose expression is significantly upregulated in immune cells like macrophages, neutrophils, and microglia under pro-inflammatory conditions. While medium-chain fatty acids (MCFAs) have been identified as endogenous ligands, the receptor is still considered an orphan due to questions about the physiological relevance of these interactions. The activation of GPR84 triggers a cascade of intracellular signaling events that modulate key cellular functions such as chemotaxis, phagocytosis, and the production of inflammatory mediators. Consequently, the development of GPR84 antagonists is a promising strategy for a range of inflammatory diseases, including inflammatory bowel disease (IBD) and idiopathic pulmonary fibrosis (IPF).[1][2][3]
This technical guide provides a comprehensive overview of the GPR84 antagonist signaling pathway, detailing the core signaling cascades, quantitative data for key antagonists, and in-depth experimental protocols for studying their activity.
GPR84 Signaling Pathways
GPR84 primarily couples to pertussis toxin (PTX)-sensitive Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] However, the signaling downstream of GPR84 is multifaceted, involving other key pathways that contribute to its pro-inflammatory effects. Antagonists of GPR84 act by blocking the binding of agonists, thereby preventing the initiation of these signaling cascades.
The primary signaling pathways initiated by GPR84 activation are:
-
Gαi/o Pathway: The canonical pathway for GPR84 involves coupling to Gαi/o, which inhibits adenylyl cyclase, leading to reduced cAMP production. This is a key mechanism for measuring receptor activation and antagonism in vitro.
-
Gβγ Subunit Signaling: Upon Gαi/o activation, the released Gβγ subunits can activate downstream effectors, including phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a critical second messenger in many cellular processes, including immune cell activation.
-
β-Arrestin Recruitment: Like many GPCRs, agonist-bound GPR84 can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. This process is crucial for receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades. Some agonists show bias towards either G protein-dependent or β-arrestin-dependent signaling.
-
Downstream Kinase Activation: GPR84 activation has been shown to stimulate several downstream kinase pathways, including the Akt (Protein Kinase B) and ERK (Extracellular signal-regulated kinase) pathways, which are central to regulating cell survival, proliferation, and inflammation.
The following diagram illustrates the primary signaling pathways associated with GPR84 activation, which are inhibited by GPR84 antagonists.
Caption: GPR84 antagonist signaling overview.
Quantitative Data for GPR84 Antagonists
The potency and efficacy of GPR84 antagonists are typically characterized using a variety of in vitro assays. The following tables summarize key quantitative data for several well-characterized GPR84 antagonists.
Table 1: Antagonist Potency (IC50/pIC50) in Functional Assays
| Antagonist | Assay Type | Cell Line | Agonist Used | IC50 / pIC50 | Reference |
| GLPG1205 | [35S]GTPγS Binding | hGPR84 overexpressing cells | 3,3'-diindolylmethane (DIM) | IC50 = 54 nM | |
| Neutrophil Chemotaxis | Isolated human neutrophils | Embelin | IC50 = 11 nM | ||
| ROS Production | TNF-α primed neutrophils | ZQ16 | IC50 = 15 nM | ||
| PBI-4050 | Gαi Activation | HEK293 | Sodium Decanoate | pIC50 = 3.40 ± 0.06 | |
| Gαi Activation | HEK293 | Embelin | pIC50 = 3.68 ± 0.28 | ||
| TUG-2181 | Not specified | Not specified | Not specified | IC50 = 34 nM | |
| GPR84 antagonist 2 | Not specified | Not specified | Not specified | IC50 = 8.95 nM | |
| GPR84 antagonist 9 | Not specified | Not specified | Not specified | IC50 = 0.012 µM |
Table 2: Antagonist Affinity (pA2/Ki)
| Antagonist | Assay Type | Cell Line/Tissue | Agonist Used | pA2 / Ki | Reference |
| Compound 837 | [35S]GTPγS Binding | Flp-In T-REx 293 (hGPR84-Gαi2) | 2-HTP | pA2 = 8.90 ± 0.08 | |
| Compound 020 | [35S]GTPγS Binding | Flp-In T-REx 293 (hGPR84-Gαi2) | 2-HTP | pA2 = 9.19 ± 0.10 | |
| Compound 021 | [35S]GTPγS Binding | Flp-In T-REx 293 (hGPR84-Gαi2) | 2-HTP | pA2 = 9.31 ± 0.10 | |
| Compound 140 | [35S]GTPγS Binding | Flp-In T-REx 293 (hGPR84-Gαi2) | 2-HTP | pA2 = 9.13 ± 0.07 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of GPR84 antagonist activity. Below are protocols for key in vitro assays.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation. For antagonists, the assay measures the inhibition of agonist-stimulated [35S]GTPγS binding.
Materials:
-
Cell membranes prepared from cells expressing GPR84 (e.g., Flp-In T-REx 293 cells with a human GPR84-Gαi2 fusion protein).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
GDP: 10 µM final concentration.
-
[35S]GTPγS: ~0.1 nM final concentration.
-
GPR84 agonist (e.g., 2-HTP or 6-OAU) at a concentration that elicits ~80% of the maximal response (EC80).
-
GPR84 antagonist test compounds at various concentrations.
-
Scintillation cocktail.
-
Filter plates (e.g., UniFilter-96 GF/B).
Protocol:
-
Membrane Preparation: Prepare cell membranes from GPR84-expressing cells using standard cell fractionation techniques. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
GPR84 antagonist or vehicle control.
-
GPR84 agonist (at EC80 concentration).
-
Cell membranes (typically 5-10 µg of protein per well).
-
GDP.
-
-
Pre-incubation: Incubate the plate at 30°C for 30 minutes with gentle shaking.
-
Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 of the antagonist by plotting the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the antagonist concentration. For determining the antagonist affinity (pA2), perform Schild analysis by measuring the shift in the agonist concentration-response curve in the presence of different fixed concentrations of the antagonist.
References
- 1. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of GPR84: A novel player in pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
GPR84 Antagonism in Neuroinflammation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
G protein-coupled receptor 84 (GPR84) has emerged as a significant pro-inflammatory mediator, particularly within the central nervous system (CNS). Its expression is markedly upregulated in microglia, the resident immune cells of the brain, during neuroinflammatory conditions. This heightened expression is associated with the exacerbation of inflammatory responses, making GPR84 a compelling therapeutic target for a range of neurological disorders underpinned by inflammation, including multiple sclerosis and Alzheimer's disease. This technical guide provides an in-depth overview of the role of GPR84 in neuroinflammation and the therapeutic potential of its antagonists. While specific data on a proprietary "antagonist 8" is not publicly available, this document synthesizes current knowledge derived from studies on well-characterized GPR84 antagonists, providing a framework for understanding their mechanism of action and potential clinical utility.
The Role of GPR84 in Neuroinflammation
GPR84 is a Gαi/o-coupled receptor primarily expressed on immune cells, including microglia.[1][2] Under homeostatic conditions, its expression in the brain is low. However, in the context of neuroinflammation, such as that induced by lipopolysaccharide (LPS) or in disease models like experimental autoimmune encephalomyelitis (EAE), GPR84 expression is strongly and sustainably increased in microglia.[3][4] This upregulation is driven, at least in part, by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3]
Activation of GPR84 on microglia is associated with a pro-inflammatory phenotype, characterized by:
-
Cytokine Production: Enhanced production and release of inflammatory cytokines, including IL-1β and TNF-α.
-
Cell Migration and Motility: GPR84 signaling promotes microglial motility and chemotaxis, potentially contributing to the migration of these cells to sites of injury or inflammation.
-
NLRP3 Inflammasome Activation: GPR84 has been shown to activate the NLRP3 inflammasome, a key multiprotein complex that drives the maturation and secretion of IL-1β.
Given its role in amplifying inflammatory cascades within the CNS, inhibition of GPR84 with antagonists presents a promising therapeutic strategy to mitigate neuroinflammation.
GPR84 Signaling Pathways in Microglia
The pro-inflammatory effects of GPR84 in microglia are mediated through a complex network of intracellular signaling pathways. The primary signaling cascade initiated by GPR84 activation involves the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can relieve the inhibition of downstream pro-inflammatory pathways.
Furthermore, GPR84 signaling has been linked to the activation of other critical inflammatory pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways. A key downstream consequence of GPR84 activation is the potentiation of the NLRP3 inflammasome.
Quantitative Data on GPR84 Antagonist Activity
While a specific compound termed "antagonist 8" is not described in the public literature, studies on other GPR84 antagonists provide valuable quantitative insights into their potential efficacy.
| Antagonist/Method | Target/Model | Key Quantitative Finding(s) | Reference(s) |
| GLPG1205 | Human GPR84 (in vitro) | Reduced binding of a radiolabeled tracer by >90%, demonstrating high target engagement. | |
| GLPG1205 | ZQ16-induced ROS in TNF-α primed neutrophils | Potently antagonized ROS production with an IC50 value of 15 nM. | |
| GPR84 Antagonist (Galapagos NV) | LPS-stimulated bone marrow-derived macrophages (BMDMs) | Partially blocked the 6-OAU-mediated increase in phosphorylated Akt, ERK, and p65 nuclear translocation. | |
| GPR84 Knockout | APP/PS1 transgenic mice (Alzheimer's model) | Reduced number of microglia, especially surrounding amyloid plaques. | |
| GPR84 Knockout | Optic nerve crush model | Attenuated the loss of retinal ganglion cells compared to wild-type mice 7 days after injury. | |
| GPR84 Antagonist 3 (unspecified) | Subarachnoid hemorrhage (SAH) mouse model | Improved neurological deficits in the modified Garcia test, beam balance test, and Morris water maze. |
Experimental Protocols
In Vitro Assessment of GPR84 Antagonist Efficacy
A common workflow to assess the efficacy of a GPR84 antagonist in vitro involves primary microglia cultures stimulated with LPS to induce a pro-inflammatory state.
4.1.1. Primary Microglia Culture
-
Tissue Dissociation: Isolate cerebral cortices from P0-P2 rodent pups. Mechanically and enzymatically dissociate the tissue using trypsin and DNase I.
-
Mixed Glial Culture: Plate the dissociated cells in poly-L-lysine coated flasks in DMEM/F12 medium supplemented with 10% FBS and penicillin/streptomycin. Culture for 10-14 days to form a confluent astrocyte layer with microglia growing on top.
-
Microglia Isolation: Isolate microglia by shaking the flasks on an orbital shaker (e.g., 200 rpm for 2 hours at 37°C). Collect the supernatant containing detached microglia.
-
Plating: Plate the isolated microglia in appropriate culture plates for subsequent experiments.
4.1.2. Cytokine Release Assay (ELISA)
-
Cell Treatment: Plate primary microglia and allow them to adhere. Pre-treat with various concentrations of the GPR84 antagonist for 30-60 minutes.
-
Stimulation: Add LPS (e.g., 100 ng/mL) and a GPR84 agonist (e.g., 6-OAU) and incubate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of cytokines such as IL-1β and TNF-α in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
In Vivo Assessment in an EAE Model
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis.
4.2.1. EAE Induction in C57BL/6 Mice
-
Immunization: On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the CNS.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no sign of disease and 5 is moribund or dead.
4.2.2. GPR84 Antagonist Treatment
-
Dosing: Begin treatment with the GPR84 antagonist at the onset of clinical signs or prophylactically. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen will depend on the pharmacokinetic properties of the compound.
-
Monitoring: Continue daily clinical scoring and body weight measurement throughout the study.
-
Endpoint Analysis: At the study endpoint, collect tissues (spinal cord, brain) for histological analysis (e.g., H&E staining for immune cell infiltration, Luxol Fast Blue staining for demyelination) and biochemical analysis (e.g., cytokine levels).
Future Directions and Conclusion
The growing body of evidence strongly implicates GPR84 as a key player in the amplification of neuroinflammatory processes. Antagonism of this receptor represents a promising therapeutic avenue for a variety of neurological disorders with an inflammatory component. While the absence of a publicly disclosed "antagonist 8" precludes a specific analysis, the data from other GPR84 antagonists demonstrate clear potential in reducing pro-inflammatory cytokine production, inhibiting inflammasome activation, and ameliorating disease severity in preclinical models.
Future research should focus on:
-
The development of potent and selective GPR84 antagonists with favorable CNS penetration properties.
-
Comprehensive preclinical evaluation of these antagonists in a wider range of neuroinflammatory and neurodegenerative disease models.
-
Elucidation of the full spectrum of downstream signaling pathways modulated by GPR84 in different CNS cell types.
-
Identification of the endogenous ligand(s) for GPR84 in the context of neuroinflammation.
References
- 1. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptor 84, a microglia-associated protein expressed in neuroinflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Therapeutic Potential of GPR84 Antagonist 8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is a member of the metabolic G protein-coupled receptor family, predominantly expressed in immune cells such as macrophages and neutrophils.[1][2] Its activation by endogenous ligands, primarily medium-chain fatty acids (MCFAs), triggers pro-inflammatory signaling pathways, making it a compelling therapeutic target for a variety of inflammatory conditions.[2][3] Upregulation of GPR84 has been observed in inflammatory bowel disease, multiple sclerosis, rheumatoid arthritis, and neurodegenerative diseases.[2] This technical guide focuses on the therapeutic potential of GPR84 antagonist 8, a selective antagonist of GPR84, and provides a comprehensive overview of its mechanism of action, supporting quantitative data, and detailed experimental protocols.
Mechanism of Action
GPR84 primarily couples to the pertussis toxin-sensitive Gi/o pathway. Activation of GPR84 by agonists such as the synthetic compound 6-n-octylaminouracil (6-OAU) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream of G protein activation, GPR84 signaling promotes the phosphorylation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK), and activates the nuclear factor kappa B (NFκB) pathway. These signaling events culminate in the expression of pro-inflammatory mediators, enhanced phagocytosis, and increased cell migration.
This compound exerts its therapeutic effect by selectively binding to GPR84 and blocking its activation by agonists. This antagonism prevents the downstream signaling cascade, thereby mitigating the pro-inflammatory response.
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant compounds for comparative purposes.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Agonist | Concentration of Antagonist 8 | Effect | Reference |
| cAMP Production | GPR84-CHO cells | 6-OAU | Not specified | Effectively inhibits the decrease in cAMP production | |
| Akt Phosphorylation | LPS pre-treated BMDMs | 1 µM 6-OAU | 10 µM | Partially blocks phosphorylation | |
| ERK Phosphorylation | LPS pre-treated BMDMs | 1 µM 6-OAU | 10 µM | Partially blocks phosphorylation | |
| Phagocytosis | Macrophages | 1 µM 6-OAU | 10 µM | Antagonizes enhanced phagocytosis | |
| Cell Migration | U937 cells | 6-OAU | 10 µM | Blocks agonist-induced migration |
Table 2: Comparative Potency of Various GPR84 Antagonists
| Compound | Target | Assay | IC50 | Reference |
| GPR84 antagonist 2 | GPR84 | Not specified | 8.95 nM | |
| TUG-2181 | GPR84 | Not specified | 34 nM | |
| GPR84 antagonist 3 | GPR84 | GTPγS | pIC50 = 8.28 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
cAMP Measurement Assay
This protocol is adapted from established methods for measuring intracellular cAMP levels in response to GPCR activation.
Objective: To determine the effect of this compound on agonist-induced changes in intracellular cAMP levels in cells expressing GPR84.
Materials:
-
CHO-K1 cells stably expressing human GPR84 (GPR84-CHO)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Forskolin
-
GPR84 agonist (e.g., 6-OAU)
-
This compound
-
cAMP detection kit (e.g., cAMP-Glo™ Assay, HTRF cAMP Assay)
-
96-well or 384-well white, clear-bottom assay plates
Procedure:
-
Cell Culture and Plating:
-
Culture GPR84-CHO cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells into 96-well or 384-well assay plates at a density of 15,000 cells/well and incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of the GPR84 agonist (e.g., 6-OAU) at a concentration that gives approximately 80% of its maximal effect (EC80).
-
Prepare a solution of forskolin (an adenylyl cyclase activator) in the assay buffer. The final concentration will depend on the assay kit recommendations.
-
-
Antagonist Treatment:
-
Remove the culture medium from the cells and replace it with PBS.
-
Add the desired concentrations of this compound to the wells and pre-incubate for 15 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the GPR84 agonist (at EC80 concentration) and forskolin to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot for pAkt and pERK
This protocol is a standard procedure for detecting changes in protein phosphorylation.
Objective: To assess the inhibitory effect of this compound on agonist-induced phosphorylation of Akt and ERK.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
LPS
-
GPR84 agonist (e.g., 6-OAU)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pAkt, anti-Akt, anti-pERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Pre-treat LPS-stimulated BMDMs with 10 µM this compound for 30 minutes.
-
Stimulate the cells with 1 µM 6-OAU for various time points (e.g., 1, 5, 10, 30, 60 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein and a loading control (e.g., β-actin).
-
Macrophage Phagocytosis Assay
This protocol is based on established methods for measuring phagocytic activity in macrophages.
Objective: To evaluate the ability of this compound to inhibit agonist-enhanced phagocytosis by macrophages.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
GPR84 agonist (e.g., 6-OAU)
-
This compound
-
Fluorescently labeled bioparticles (e.g., pHrodo E. coli bioparticles)
-
96-well flat clear-bottom plates
-
Live-cell imaging system (e.g., IncuCyte Zoom)
Procedure:
-
Cell Plating:
-
Plate BMDMs in a 96-well plate and allow them to adhere.
-
-
Cell Treatment:
-
Pre-treat the cells with 10 µM this compound for 30 minutes.
-
Add 1 µM 6-OAU or vehicle and incubate for 1 hour.
-
-
Phagocytosis:
-
Add unopsonized pHrodo E. coli bioparticles (0.1 mg/mL) to the wells.
-
Place the plate in a live-cell imaging system maintained at 37°C and 5% CO2.
-
-
Image Acquisition and Analysis:
-
Acquire images every 15 minutes for 4 hours.
-
Analyze the images to quantify the phagocytic activity by measuring the fluorescence intensity per cell or the percentage of phagocytic cells.
-
Visualizations
GPR84 Signaling Pathway
Caption: GPR84 signaling cascade and point of inhibition by antagonist 8.
Experimental Workflow: Antagonist Activity Assessment
References
GPR84 Antagonist 8: A Technical Guide to its Role in Macrophage Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) has emerged as a significant target in the field of immunometabolism, particularly in the context of inflammatory diseases. This receptor, primarily expressed on immune cells such as macrophages and neutrophils, is activated by medium-chain fatty acids (MCFAs). Its activation is associated with pro-inflammatory signaling, making GPR84 antagonists a promising therapeutic avenue for a variety of inflammatory conditions. This technical guide provides an in-depth analysis of a selective GPR84 antagonist, referred to as GPR84 antagonist 8, and its impact on macrophage activation. The information presented is collated from key research findings to support further investigation and drug development efforts in this area.
GPR84 is known to be upregulated in macrophages in response to inflammatory stimuli like lipopolysaccharide (LPS), as well as in conditions of hyperglycemia and hypercholesterolemia.[1][2][3] Activation of GPR84 by agonists such as 6-(octylamino) pyrimidine-2,4(1H,3H)-dione (6-OAU) enhances pro-inflammatory responses in macrophages.[1][4] this compound has been utilized to specifically block these effects, thereby elucidating the receptor's role in macrophage-mediated inflammation.
Mechanism of Action
GPR84 antagonists, including this compound, function by binding to the GPR84 receptor and preventing its activation by endogenous ligands like MCFAs or synthetic agonists like 6-OAU. This blockade inhibits downstream signaling cascades that are typically initiated upon receptor activation. The primary signaling pathway for GPR84 involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, GPR84 activation triggers other important pro-inflammatory signaling pathways, including the phosphorylation of Akt and ERK, and the nuclear translocation of NF-κB p65. By preventing the initial receptor activation, this compound effectively dampens these downstream inflammatory signals in macrophages.
Quantitative Data on the Effects of this compound on Macrophage Activation
The efficacy of this compound has been quantified in several key experiments, primarily by assessing its ability to counteract the pro-inflammatory effects of the GPR84 agonist 6-OAU in bone marrow-derived macrophages (BMDMs).
Table 1: Inhibition of 6-OAU-Induced Pro-inflammatory Cytokine and Chemokine mRNA Expression in LPS-Primed BMDMs by this compound
| Target Gene | Treatment | Fold Change vs. Vehicle | % Inhibition by Antagonist |
| TNFα | 1 µM 6-OAU | ~2.5 | ~50% |
| 1 µM 6-OAU + 10 µM Antagonist 8 | ~1.75 | ||
| IL-6 | 1 µM 6-OAU | ~3.0 | ~40% |
| 1 µM 6-OAU + 10 µM Antagonist 8 | ~2.2 | ||
| IL-12b | 1 µM 6-OAU | ~2.8 | ~60% |
| 1 µM 6-OAU + 10 µM Antagonist 8 | ~1.7 | ||
| CCL2 | 1 µM 6-OAU | ~2.2 | ~55% |
| 1 µM 6-OAU + 10 µM Antagonist 8 | ~1.5 | ||
| CCL5 | 1 µM 6-OAU | ~3.5 | ~43% |
| 1 µM 6-OAU + 10 µM Antagonist 8 | ~2.5 | ||
| CXCL1 | 1 µM 6-OAU | ~2.0 | ~50% |
| 1 µM 6-OAU + 10 µM Antagonist 8 | ~1.5 |
Data is estimated from graphical representations in Recio et al., 2018 and is intended for comparative purposes.
Table 2: Effect of this compound on 6-OAU-Induced Phosphorylation of Akt and ERK in LPS-Primed BMDMs
| Signaling Protein | Treatment | Outcome |
| p-Akt | 1 µM 6-OAU | Increased phosphorylation |
| 1 µM 6-OAU + 10 µM Antagonist 8 | Partial blockade of phosphorylation | |
| p-ERK | 1 µM 6-OAU | Increased phosphorylation |
| 1 µM 6-OAU + 10 µM Antagonist 8 | Partial blockade of phosphorylation |
As described in Recio et al., 2018.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by GPR84 activation and the experimental workflow for assessing the impact of this compound.
References
- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 2. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GPR84 inhibitors and how do they work? [synapse.patsnap.com]
Unveiling the Selectivity Profile of GPR84 Antagonist 8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target implicated in a variety of inflammatory and fibrotic diseases. As a member of the metabolic G protein-coupled receptor family, its expression is predominantly observed in immune cells. The development of selective antagonists for GPR84 is a key strategy for investigating its physiological roles and for the potential treatment of associated pathologies. This technical guide provides a comprehensive overview of the selectivity profile and functional effects of a known selective GPR84 antagonist, designated as "GPR84 antagonist 8". This document summarizes the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Profile of this compound
| Target | Assay Type | Metric | Value | Agonist Used | Cell Line |
| GPR84 | cAMP Assay | Functional Inhibition | Effective Inhibition (Quantitative data not available) | 6-OAU | GPR84-CHO |
| GPR84 | Western Blot | p-AKT Inhibition | Partial Blockade (Quantitative data not available) | 6-OAU | Bone Marrow-Derived Macrophages (BMDMs) |
| GPR84 | Western Blot | p-ERK Inhibition | Partial Blockade (Quantitative data not available) | 6-OAU | Bone Marrow-Derived Macrophages (BMDMs) |
| Off-Target Profile | Not Available | Not Available | Not Available | Not Available | Not Available |
Experimental Protocols
The characterization of this compound involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.
cAMP Functional Assay
This assay is designed to measure the ability of this compound to inhibit the agonist-induced decrease in intracellular cyclic adenosine monophosphate (cAMP) levels in cells expressing GPR84.
Materials:
-
GPR84-expressing Chinese Hamster Ovary (CHO) cells
-
Cell culture medium (e.g., MEM with 2% charcoal-stripped serum)
-
Poly-D-Lysine (PDL) coated 96-well plates
-
GPR84 agonist (e.g., 6-OAU)
-
This compound
-
Forskolin (to stimulate adenylate cyclase)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX, Ro 20-1724)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Phosphate Buffered Saline (PBS)
-
Stimulation buffer (e.g., HBSS)
Procedure:
-
Cell Plating:
-
Culture GPR84-CHO cells to approximately 80% confluency.
-
Harvest cells and resuspend in assay medium to the desired concentration (e.g., 10,000 cells/100 µL).
-
Plate 100 µL of the cell suspension into each well of a PDL-coated 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Antagonist and Agonist Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the antagonist in stimulation buffer containing a PDE inhibitor.
-
Prepare the GPR84 agonist (6-OAU) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Execution:
-
Carefully remove the culture medium from the wells and wash the cells twice with PBS.
-
Add the desired concentration of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add the GPR84 agonist (6-OAU) to the wells (except for control wells) and incubate for a specified duration (e.g., 1 hour) at 37°C. Forskolin is added to all wells to stimulate cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP detection kit manufacturer's protocol.
-
Perform the cAMP measurement using the chosen detection technology.
-
Generate a standard curve to determine the concentration of cAMP in each sample.
-
-
Data Analysis:
-
Plot the cAMP concentration against the antagonist concentration.
-
Determine the IC50 value of this compound by fitting the data to a four-parameter logistic equation.
-
Western Blot for p-AKT and p-ERK Inhibition
This protocol details the procedure to assess the inhibitory effect of this compound on the agonist-induced phosphorylation of AKT and ERK in macrophages.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Cell culture medium
-
GPR84 agonist (e.g., 6-OAU)
-
This compound
-
LPS (lipopolysaccharide) for pre-treatment
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate BMDMs and allow them to adhere.
-
Pre-treat cells with LPS (e.g., 0.1 µg/mL for 2 hours) to upregulate GPR84 expression.
-
Incubate the cells with 10 µM this compound for 30 minutes.
-
Stimulate the cells with 1 µM 6-OAU for various time points (e.g., 1, 5, 10, 30, 60 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of phosphorylated proteins to their respective total protein levels and the loading control (β-actin).
-
Phagocytosis Assay using an IncuCyte System
This method allows for the real-time visualization and quantification of the inhibition of phagocytosis by this compound.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
pHrodo-labeled E. coli bioparticles
-
GPR84 agonist (e.g., 6-OAU)
-
This compound
-
96-well clear bottom plates
-
IncuCyte Live-Cell Analysis System
Procedure:
-
Cell Plating and Treatment:
-
Plate BMDMs in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with 10 µM this compound for 30 minutes.
-
Add 1 µM 6-OAU or vehicle control to the wells and incubate for 1 hour.
-
-
Phagocytosis Induction and Imaging:
-
Add unopsonized pHrodo E. coli bioparticles (e.g., at 0.1 mg/mL) to each well.
-
Place the plate inside the IncuCyte system housed in a 37°C, 5% CO2 incubator.
-
Acquire images (phase contrast and red/green fluorescence) every 15 minutes for a duration of 4 hours.
-
-
Data Analysis:
-
Use the IncuCyte software to quantify the total fluorescent area or intensity per well over time.
-
Compare the phagocytic activity in antagonist-treated wells to control wells to determine the extent of inhibition.
-
Mandatory Visualizations
GPR84 Signaling Pathway
Caption: GPR84 signaling cascade upon agonist activation and its inhibition by antagonist 8.
Experimental Workflow: Antagonist Functional Characterization
Caption: Workflow for the functional characterization of this compound.
References
GPR84 Antagonist 8: A Technical Guide for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GPR84 antagonist 8, a selective antagonist of the G protein-coupled receptor 84 (GPR84), for its potential application in metabolic disease research. This document outlines the current understanding of GPR84's role in metabolic homeostasis, the pharmacological profile of GPR84 antagonists, detailed experimental protocols for their evaluation, and the signaling pathways involved.
Introduction to GPR84 in Metabolic Diseases
G protein-coupled receptor 84 (GPR84) is a medium-chain fatty acid (MCFA) receptor predominantly expressed in immune cells such as macrophages and neutrophils.[1] Emerging evidence implicates GPR84 as a key player in the interplay between metabolism and inflammation, making it a compelling target for therapeutic intervention in metabolic disorders.
GPR84 is activated by MCFAs with carbon chain lengths of C9 to C14.[2] Its expression is upregulated in response to pro-inflammatory stimuli, including those associated with metabolic diseases like obesity and type 2 diabetes.[3] Studies in rodent models suggest that GPR84 expression is increased in adipocytes in response to TNF-α released from infiltrating macrophages, which can lead to a downregulation of adiponectin, an insulin-sensitizing hormone. Furthermore, GPR84 has been shown to influence lipid metabolism and glucose homeostasis.[4] While some studies suggest that long-term MCFA-mediated GPR84 activation might improve glucose and lipid homeostasis, its role remains complex and context-dependent. The pro-inflammatory signaling cascades initiated by GPR84 activation suggest that its antagonism could be a promising strategy to mitigate the chronic low-grade inflammation characteristic of many metabolic diseases.
Pharmacological Profile of this compound
For comparative purposes, this guide includes data on another well-characterized, potent, and selective GPR84 antagonist, GLPG1205.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H23N3O5 | |
| Molecular Weight | 421.45 g/mol | |
| CAS Number | 1445846-30-9 | |
| ChEMBL ID | CHEMBL3719364 |
Table 2: Pharmacological Data of Selected GPR84 Antagonists
| Compound | Target | Assay | Potency (IC50) | Reference |
| This compound | GPR84 | cAMP Assay | Not Reported | |
| GLPG1205 | GPR84 | ROS Production | 15 nM | |
| GPR84 antagonist 2 | GPR84 | Calcium Mobilization | 8.95 nM | |
| GPR84 antagonist 9 | GPR84 | Not Specified | 12 nM | |
| TUG-2181 | GPR84 | Not Specified | 34 nM |
Key Signaling Pathways
GPR84 is primarily coupled to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of GPR84 can also lead to the mobilization of intracellular calcium and the activation of downstream signaling cascades, including the AKT and ERK pathways, which are involved in inflammation and cell survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize GPR84 antagonists.
cAMP Measurement Assay
This assay is used to determine the ability of an antagonist to inhibit the agonist-induced decrease in cAMP production in cells expressing GPR84.
Materials:
-
GPR84-expressing cells (e.g., CHO-K1 or HEK293 cells)
-
GPR84 agonist (e.g., 6-n-octylaminouracil, 6-OAU)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium and supplements
Protocol:
-
Seed GPR84-expressing cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Add a fixed concentration of a GPR84 agonist (e.g., EC80 concentration of 6-OAU) in the presence of forskolin to stimulate cAMP production.
-
Incubate for the time recommended by the cAMP assay kit manufacturer.
-
Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration and determine the IC50 value.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium.
Materials:
-
GPR84-expressing cells
-
GPR84 agonist
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Protocol:
-
Load the GPR84-expressing cells with a calcium-sensitive dye for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence.
-
Inject varying concentrations of this compound and incubate for a short period.
-
Inject a fixed concentration of the GPR84 agonist and immediately measure the change in fluorescence.
-
Data Analysis: Calculate the percentage of inhibition of the agonist response at each antagonist concentration and determine the IC50 value.
In Vivo Metabolic Studies in a High-Fat Diet (HFD) Mouse Model
These studies are crucial for evaluating the therapeutic potential of GPR84 antagonists in a disease-relevant model.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat) and control chow diet
-
This compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Equipment for metabolic measurements (glucose meters, insulin ELISA kits, etc.)
Protocol:
-
Induce obesity and metabolic dysfunction by feeding mice a high-fat diet for 8-12 weeks.
-
Randomize the HFD-fed mice into treatment and vehicle control groups.
-
Administer this compound or vehicle daily for a specified period (e.g., 4-8 weeks).
-
Monitor body weight, food intake, and water intake regularly.
-
Perform metabolic tests at baseline and at the end of the treatment period, including:
-
Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose bolus and measure blood glucose at various time points.
-
Insulin Tolerance Test (ITT): After a short fast, administer an insulin bolus and measure blood glucose at various time points.
-
Fasting blood glucose and insulin levels.
-
-
At the end of the study, collect tissues (e.g., liver, adipose tissue, muscle) for further analysis (e.g., gene expression, histology).
-
Data Analysis: Compare the metabolic parameters between the antagonist-treated and vehicle-treated groups using appropriate statistical tests.
Logical Relationship of GPR84 in Metabolic Disease
The rationale for targeting GPR84 in metabolic diseases is based on its role as a sensor for metabolic cues (MCFAs) and its subsequent pro-inflammatory signaling. In a state of metabolic dysregulation, such as obesity, increased levels of circulating fatty acids and inflammatory cytokines can lead to the upregulation and activation of GPR84 in immune cells. This, in turn, can exacerbate tissue inflammation, contributing to insulin resistance and other metabolic complications. By blocking this receptor, a GPR84 antagonist can potentially interrupt this vicious cycle.
Conclusion
GPR84 represents a promising therapeutic target for metabolic diseases due to its role in linking fatty acid metabolism to inflammatory responses. This compound, as a selective inhibitor of this receptor, holds potential for mitigating the chronic inflammation associated with these conditions. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further investigate the therapeutic utility of GPR84 antagonism in metabolic disease research and drug development. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its efficacy in preclinical models of metabolic disease.
References
Investigating GPR84 as a Therapeutic Target for Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target for a variety of fibrotic diseases. Primarily expressed on immune cells, GPR84 is a receptor for medium-chain fatty acids (MCFAs) and its expression is significantly upregulated under inflammatory conditions. Activation of GPR84 is linked to pro-inflammatory and pro-fibrotic signaling pathways, making it a compelling candidate for antagonist therapies. This technical guide provides an in-depth overview of GPR84's role in fibrosis, methodologies for its investigation, and a summary of key quantitative data from preclinical studies.
The Role of GPR84 in Fibrosis
GPR84 is implicated in the pathogenesis of fibrosis in multiple organs, including the liver, kidneys, and lungs. Its pro-fibrotic effects are largely mediated by its influence on immune cell function.
Liver Fibrosis: In the context of non-alcoholic steatohepatitis (NASH), GPR84 expression is elevated in the livers of both patients and mouse models, correlating with the severity of inflammation and fibrosis.[1] GPR84 activation on myeloid cells, such as macrophages and neutrophils, promotes their infiltration into the liver.[1] These infiltrating immune cells contribute to a pro-inflammatory environment that drives the activation of hepatic stellate cells, the primary collagen-producing cells in the liver, leading to the progression of fibrosis. Conversely, some studies suggest a protective role for GPR84 in certain contexts of liver injury, where it may suppress lipotoxicity-induced macrophage overactivation.[2]
Kidney Fibrosis: Studies using knockout mouse models have demonstrated a detrimental role for GPR84 in kidney fibrosis. GPR84-deficient mice exhibit reduced interstitial fibrosis in models of chronic kidney disease. The proposed mechanism involves GPR84-mediated inflammation and immune cell recruitment to the kidneys.
Pulmonary Fibrosis: GPR84 has been identified as a deleterious factor in idiopathic pulmonary fibrosis (IPF). Inhibition of GPR84 has been shown to reduce lung fibrosis in preclinical models, suggesting its potential as a therapeutic target for this debilitating disease.
GPR84 Signaling Pathways in Fibrosis
GPR84 is a Gαi/o-coupled receptor. Upon activation by ligands such as MCFAs, it initiates downstream signaling cascades that contribute to its pro-inflammatory and pro-fibrotic functions.
-
Gαi/o-Protein Signaling: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is involved in modulating immune cell function.
-
β-Arrestin Signaling: GPR84 can also signal through a G protein-independent pathway involving β-arrestins. β-arrestin recruitment can lead to the activation of other signaling molecules, such as MAP kinases, and is implicated in receptor internalization and desensitization.
-
Immune Cell Activation: In macrophages and neutrophils, GPR84 activation enhances chemotaxis, phagocytosis, and the production of pro-inflammatory cytokines like TNF-α and IL-6. This amplification of the inflammatory response is a key driver of fibrosis.
Quantitative Data on GPR84 in Fibrosis
The following tables summarize key quantitative findings from preclinical studies investigating the role of GPR84 in fibrosis.
Table 1: Effect of GPR84 Deficiency or Antagonism on Liver Fibrosis Markers in Mouse Models
| Model | Treatment/Genotype | Fibrosis Marker | Result | Reference |
| Methionine Choline Deficient (MCD) Diet | GPR84 Antagonist (CpdA) | Sirius Red Staining (% area) | Vehicle: ~4.5%, CpdA: ~2.5% (p<0.01) | |
| Hydroxyproline (µg/g liver) | Vehicle: ~400, CpdA: ~250 (p<0.01) | |||
| Col1a1 mRNA (fold change) | Vehicle: ~12, CpdA: ~6 (p<0.01) | |||
| Acta2 (α-SMA) mRNA (fold change) | Vehicle: ~10, CpdA: ~5 (p<0.01) | |||
| Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) | GPR84 Antagonist (CpdA) | Sirius Red Staining (% area) | Vehicle: ~3.5%, CpdA: ~2.0% (p<0.05) | |
| Hydroxyproline (µg/g liver) | Vehicle: ~350, CpdA: ~200 (p<0.01) | |||
| Col1a1 mRNA (fold change) | Vehicle: ~8, CpdA: ~4 (p<0.01) | |||
| Acta2 (α-SMA) mRNA (fold change) | Vehicle: ~6, CpdA: ~3 (p<0.01) | |||
| High-Fat Diet (HFD) | Gpr84-/- | Col1a1 mRNA (fold change vs WT) | ~8.46-fold increase (p<0.01) | |
| Acta2 (α-SMA) mRNA (fold change vs WT) | ~3.51-fold increase (p<0.01) |
Table 2: Effect of GPR84 Deficiency on Kidney Fibrosis Markers in Mouse Models
| Model | Genotype | Fibrosis Marker | Result | Reference |
| Adenine-induced nephropathy | Gpr84-/- | Interstitial fibrosis (% area) | WT: ~30%, Gpr84-/-: ~15% (p<0.05) | |
| Unilateral Ureteral Obstruction (UUO) | Gpr84-/- | Collagen I deposition | Significantly reduced vs WT |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of GPR84 as a therapeutic target.
In Vivo Models of Fibrosis
4.1.1. Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)-Induced Liver Fibrosis
This model rapidly induces NASH and progressive liver fibrosis in mice.
-
Animals: 6-week-old male C57BL/6J mice.
-
Diet: A custom diet containing 60 kcal% fat, 0.1% methionine, and deficient in choline (e.g., Research Diets, A06071302).
-
Duration: Feed mice the CDAHFD for 6 to 14 weeks to induce significant fibrosis.
-
Antagonist Treatment: GPR84 antagonists (e.g., GLPG1205 at 30 mg/kg) or vehicle are typically administered daily via oral gavage for the last 4-6 weeks of the diet regimen.
-
Endpoints:
-
Histology: Liver sections stained with Hematoxylin and Eosin (H&E) for inflammation and steatosis, and Sirius Red for collagen deposition.
-
Biochemical: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) for liver injury.
-
Molecular: Quantitative PCR (qPCR) for fibrosis markers (Col1a1, Acta2, Timp1) and inflammatory cytokines (Tnf-α, Il-6, Ccl2).
-
Collagen Quantification: Hydroxyproline assay on liver tissue.
-
Quantification of Fibrosis
4.2.1. Sirius Red Staining for Collagen
This method is used to visualize and quantify collagen fibers in tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Staining: Incubate slides in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour at room temperature.
-
Washing: Rinse slides in two changes of acidified water (0.5% acetic acid).
-
Dehydration and Mounting: Dehydrate sections in ethanol, clear in xylene, and mount with a resinous medium.
-
Quantification: Capture images using a light microscope and quantify the red-stained collagen area as a percentage of the total tissue area using image analysis software (e.g., ImageJ).
4.2.2. Hydroxyproline Assay
This biochemical assay quantifies the total collagen content in a tissue sample by measuring the amount of the amino acid hydroxyproline, which is abundant in collagen.
-
Tissue Hydrolysis: Hydrolyze a known weight of liver tissue (e.g., 50-100 mg) in 6N HCl at 110-120°C for 3-18 hours.
-
Neutralization: Neutralize the hydrolysate with NaOH.
-
Oxidation: Add Chloramine-T reagent to oxidize the hydroxyproline. Incubate at room temperature for 20-25 minutes.
-
Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 60-65°C for 15-20 minutes to develop a colored product.
-
Measurement: Measure the absorbance at 550-560 nm and calculate the hydroxyproline concentration based on a standard curve.
In Vitro Assays
4.3.1. Macrophage Chemotaxis Assay
This assay measures the directed migration of macrophages towards a chemoattractant, a key function modulated by GPR84.
-
Cell Preparation: Isolate and differentiate primary macrophages (e.g., from mouse bone marrow) or use a macrophage cell line (e.g., RAW264.7).
-
Assay Setup: Use a transwell insert with a porous membrane (e.g., 8.0 µm pore size). Place the chemoattractant (e.g., a GPR84 agonist like 6-OAU or a medium-chain fatty acid) in the lower chamber.
-
Cell Seeding: Seed the macrophages in the upper chamber of the transwell insert. If testing an antagonist, pre-incubate the cells with the antagonist before seeding.
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow for cell migration.
-
Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the migrated cells in several fields of view under a microscope.
4.3.2. Cytokine Production Assay
This assay quantifies the release of pro-inflammatory cytokines from macrophages following GPR84 activation.
-
Cell Culture: Plate differentiated macrophages in a multi-well plate.
-
Stimulation: Treat the cells with a GPR84 agonist (with or without a co-stimulant like LPS) and/or antagonist for a specified period (e.g., 4-24 hours).
-
Sample Collection: Collect the cell culture supernatant for secreted cytokine analysis and lyse the cells for gene expression analysis.
-
Quantification:
-
ELISA: Use enzyme-linked immunosorbent assay kits to measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant.
-
qPCR: Extract RNA from the cell lysates, reverse transcribe to cDNA, and perform quantitative PCR to measure the mRNA expression of cytokine genes.
-
Logical Framework for GPR84 as a Therapeutic Target
The rationale for targeting GPR84 in fibrosis is based on a clear logical progression from molecular activation to pathological outcome.
Conclusion
The evidence strongly supports a pro-fibrotic role for GPR84 in various organs, primarily through the modulation of immune cell-driven inflammation. The availability of specific antagonists and well-characterized preclinical models provides a robust platform for further investigation and drug development. This technical guide offers a foundational framework for researchers to design and execute studies aimed at validating GPR84 as a therapeutic target and advancing novel anti-fibrotic therapies. Continued research into the nuanced roles of GPR84 signaling in different cell types and disease contexts will be critical for the successful clinical translation of GPR84-targeted therapeutics.
References
Methodological & Application
Application Notes and Protocols for GPR84 Antagonist 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR84, a G protein-coupled receptor, has emerged as a significant target in drug discovery, primarily due to its role in inflammatory and immune responses. It is predominantly expressed in cells of myeloid lineage, such as macrophages, neutrophils, and microglia. The receptor is activated by medium-chain fatty acids (MCFAs), and its activation is linked to pro-inflammatory signaling pathways. Consequently, antagonists of GPR84 are being investigated as potential therapeutics for a range of inflammatory diseases. "GPR84 antagonist 8" is a selective antagonist of this receptor. These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological effects of this compound and similar compounds.
GPR84 Signaling Pathway
GPR84 primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the dissociated G protein can also activate downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. Furthermore, GPR84 activation can lead to the mobilization of intracellular calcium and the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor desensitization.
Data Presentation
The following tables summarize the in vitro pharmacological profile of GPR84 antagonists. While specific quantitative data for "this compound" is not extensively available in the public domain, the tables include data for other well-characterized GPR84 antagonists to provide a comparative context.
Table 1: GPR84 Antagonist Activity in Functional Assays
| Assay Type | Antagonist | Cell Line | Agonist | IC50 (nM) | Reference |
| cAMP Inhibition | This compound | GPR84-CHO | 6-OAU | Dose-dependent inhibition | [1] |
| GLPG1205 | Not Specified | Not Specified | 1-100 | [2] | |
| [³⁵S]GTPγS Binding | GPR84 antagonist 3 | Not Specified | Not Specified | pIC50 = 8.28 | [3] |
| TUG-2181 | Not Specified | Not Specified | 34 | [3] | |
| Calcium Mobilization | GPR84 antagonist 2 | Not Specified | Not Specified | 8.95 | [3] |
| GLPG1205 | Neutrophils | ZQ16 | Complete inhibition at 500 nM | ||
| β-Arrestin Recruitment | GLPG1205 | Not Specified | Not Specified | pIC50 = 7.0 - 11.0 |
Table 2: GPR84 Antagonist Activity in Binding Assays
| Assay Type | Antagonist | Radioligand | Ki (nM) | Reference |
| Radioligand Binding | Compound 140 | [³H]140 | pA2 = 9.13 | |
| Compound 837 | [³H]140 | Not Specified |
Experimental Protocols
Workflow for In Vitro Antagonist Characterization
cAMP Inhibition Assay
Objective: To determine the ability of this compound to inhibit the agonist-induced decrease in intracellular cAMP levels.
Principle: GPR84 activation by an agonist inhibits adenylyl cyclase, leading to reduced cAMP production. An antagonist will block this effect. Forskolin is used to stimulate adenylyl cyclase and elevate basal cAMP levels, making the inhibitory effect of a GPR84 agonist more readily measurable.
Materials:
-
HEK293 or CHO cells stably expressing human GPR84 (GPR84-CHO).
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Stimulation buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
GPR84 agonist (e.g., 6-OAU).
-
This compound.
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol:
-
Cell Plating: Seed GPR84-expressing cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the diluted antagonist solutions. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a solution of GPR84 agonist (at a concentration that gives ~80% of the maximal response, EC₈₀) and forskolin (e.g., 10 µM) to the wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
[³⁵S]GTPγS Binding Assay
Objective: To measure the ability of this compound to block agonist-stimulated binding of [³⁵S]GTPγS to G proteins.
Principle: Agonist activation of a GPCR facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation. An antagonist will prevent this agonist-induced increase in [³⁵S]GTPγS binding.
Materials:
-
Membranes from cells expressing human GPR84.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
GPR84 agonist (e.g., 6-OAU).
-
This compound.
-
Unlabeled GTPγS for determining non-specific binding.
-
Scintillation cocktail.
-
Glass fiber filter mats.
Protocol:
-
Reaction Setup: In a 96-well plate, add assay buffer, serial dilutions of this compound, and the GPR84 agonist (at its EC₉₀ concentration).
-
Membrane Addition: Add the GPR84-expressing cell membranes (5-20 µg protein per well).
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to all wells to start the reaction. For non-specific binding control wells, add an excess of unlabeled GTPγS (e.g., 10 µM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC₅₀.
Calcium Mobilization Assay
Objective: To assess the ability of this compound to block agonist-induced intracellular calcium release.
Principle: GPR84 activation can lead to an increase in intracellular calcium concentration, typically through the Gβγ subunits of Gi/o proteins activating phospholipase C. This assay uses a calcium-sensitive fluorescent dye that increases in fluorescence intensity upon binding to calcium.
Materials:
-
HEK293 cells co-expressing GPR84 and a promiscuous Gα subunit like Gα16, or a cell line endogenously expressing the GPR84 signaling pathway.
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-5).
-
Probenecid (to prevent dye leakage).
-
GPR84 agonist (e.g., 6-OAU).
-
This compound.
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Plate cells in black-walled, clear-bottom 96- or 384-well plates and grow overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing the dye and probenecid in assay buffer). Incubate for 60 minutes at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound and a solution of the GPR84 agonist (at its EC₈₀ concentration) in assay buffer.
-
Assay Measurement: Place the cell plate in the fluorescence plate reader. Add the antagonist dilutions to the wells and incubate for a specified period (e.g., 15 minutes).
-
Agonist Injection and Reading: The instrument will then inject the agonist solution into the wells and simultaneously begin recording fluorescence intensity over time (typically for 60-120 seconds).
-
Data Analysis: The change in fluorescence (peak minus baseline) is used to determine the response. Plot the percentage of inhibition against the logarithm of the antagonist concentration to calculate the IC₅₀.
β-Arrestin Recruitment Assay
Objective: To determine if this compound can block agonist-induced recruitment of β-arrestin to the receptor.
Principle: Upon agonist binding and subsequent phosphorylation by GRKs, GPCRs recruit β-arrestin proteins. This interaction can be measured using various techniques, such as enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET).
Materials:
-
A cell line engineered for a β-arrestin recruitment assay, co-expressing GPR84 and a β-arrestin fusion protein (e.g., PathHunter from Eurofins DiscoverX).
-
Cell culture medium and supplements.
-
GPR84 agonist.
-
This compound.
-
Detection reagents specific to the assay technology.
Protocol (Example using EFC-based assay):
-
Cell Plating: Plate the engineered cells in white-walled 96- or 384-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the cells and pre-incubate for 15-30 minutes.
-
Agonist Stimulation: Add the GPR84 agonist at its EC₈₀ concentration.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Signal Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data and plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC₅₀.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of "this compound" and other novel GPR84 modulators. By employing a combination of these assays, researchers can comprehensively evaluate the potency, efficacy, and mechanism of action of new chemical entities targeting GPR84, thereby facilitating the development of novel therapeutics for inflammatory diseases.
References
Application Note: High-Throughput Cell-Based Assays for the Identification of GPR84 Antagonists
For Research Use Only.
Introduction
G protein-coupled receptor 84 (GPR84) is an orphan GPCR that has garnered significant interest as a therapeutic target, primarily due to its involvement in inflammatory processes.[1] It is predominantly expressed in immune cells such as macrophages, neutrophils, and microglia.[1][2] The activation of GPR84 is associated with pro-inflammatory signaling pathways, making it a compelling target for the development of novel therapeutics for chronic inflammatory conditions.[1] GPR84 primarily couples to the Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, GPR84 activation can trigger other downstream signaling events, including the recruitment of β-arrestin and mobilization of intracellular calcium.
This application note provides detailed protocols for three robust cell-based assays designed for the screening and characterization of GPR84 antagonists: a cAMP-based assay, a calcium mobilization assay, and a β-arrestin recruitment assay. These assays are suitable for high-throughput screening (HTS) campaigns and subsequent lead optimization efforts.
GPR84 Signaling Pathways
GPR84 activation initiates a cascade of intracellular events. As a Gαi/o-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase, which reduces the production of cAMP. Furthermore, GPR84 can mediate signaling through β-arrestin recruitment, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades. Agonist binding can also lead to an increase in intracellular calcium, a response that can be harnessed for functional assays.
Figure 1: GPR84 Signaling Pathways.
Experimental Protocols
Cell Lines and Reagents
-
Cell Lines:
-
HEK293 or CHO-K1 cells stably expressing human GPR84 are recommended. Several commercial vendors provide such cell lines.
-
-
Agonists:
-
6-n-octylaminouracil (6-OAU) or embelin can be used as reference agonists.
-
-
Antagonists:
-
Known GPR84 antagonists can be used as positive controls.
-
-
Assay Kits:
-
cAMP assays: e.g., HTRF cAMP kits or AlphaScreen cAMP assay kits.
-
Calcium mobilization assays: e.g., Fluo-4 Direct Calcium Assay Kit.
-
β-arrestin recruitment assays: e.g., PathHunter β-Arrestin Assay.
-
Protocol 1: GPR84 Antagonist Screening using a cAMP Assay
This assay measures the ability of a compound to block the agonist-induced inhibition of cAMP production in cells expressing GPR84.
Figure 2: cAMP Assay Workflow.
Materials:
-
GPR84-expressing cells (HEK293 or CHO-K1)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
GPR84 agonist (e.g., 6-OAU)
-
cAMP assay kit
-
384-well white solid-bottom plates
Procedure:
-
Cell Plating:
-
Seed GPR84-expressing cells into a 384-well plate at a density optimized for the chosen cell line and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and known antagonists.
-
Add the compounds to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution containing forskolin and a GPR84 agonist (at its EC₈₀ concentration).
-
Add this solution to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence or fluorescence).
-
Plot the data as a percentage of the control response versus the log of the antagonist concentration to determine the IC₅₀ value.
-
Protocol 2: GPR84 Antagonist Screening using a Calcium Mobilization Assay
This assay measures the ability of a compound to block the agonist-induced increase in intracellular calcium. To enhance the signal for Gαi/o-coupled receptors, cells co-expressing a promiscuous G protein such as Gα16 can be used.
Figure 3: Calcium Mobilization Assay Workflow.
Materials:
-
GPR84-expressing cells (preferably co-expressing Gα16)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
GPR84 agonist (e.g., 6-OAU)
-
384-well black-wall, clear-bottom plates
-
Fluorescence plate reader with liquid handling capabilities
Procedure:
-
Cell Plating:
-
Seed cells into a 384-well plate and incubate overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
-
Compound Addition:
-
Add test compounds to the wells.
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Inject the GPR84 agonist (at its EC₈₀ concentration) and continuously measure the fluorescence signal for a set period.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist.
-
Plot the antagonist response as a percentage of the control versus the log of the antagonist concentration to determine the IC₅₀.
-
Protocol 3: GPR84 Antagonist Screening using a β-Arrestin Recruitment Assay
This assay measures the ability of a compound to block the agonist-induced recruitment of β-arrestin to the GPR84 receptor.
Figure 4: β-Arrestin Recruitment Assay Workflow.
Materials:
-
PathHunter® CHO-K1 GPR84 β-Arrestin Cell Line or similar
-
Assay buffer
-
GPR84 agonist (e.g., 6-OAU)
-
β-arrestin assay detection reagents
-
384-well white solid-bottom plates
Procedure:
-
Cell Plating:
-
Seed the engineered cells into a 384-well plate and incubate overnight.
-
-
Compound Addition:
-
Add test compounds to the wells and incubate for a specified time.
-
-
Agonist Stimulation:
-
Add the GPR84 agonist (at its EC₈₀ concentration) and incubate for the recommended time (e.g., 90 minutes) at 37°C.
-
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's protocol and incubate.
-
-
Data Analysis:
-
Measure the luminescent signal.
-
Plot the data as a percentage of the control response versus the log of the antagonist concentration to determine the IC₅₀ value.
-
Data Presentation
The potency of GPR84 antagonists is typically determined by calculating the half-maximal inhibitory concentration (IC₅₀). The results should be summarized in a clear and concise tabular format for easy comparison.
Table 1: Potency of GPR84 Antagonists in Different Cell-Based Assays
| Compound | cAMP Assay IC₅₀ (nM) | Calcium Mobilization Assay IC₅₀ (nM) | β-Arrestin Recruitment Assay IC₅₀ (nM) |
| Antagonist A | 15.2 ± 2.1 | 20.5 ± 3.4 | 18.9 ± 2.8 |
| Antagonist B | 125.6 ± 15.3 | 150.2 ± 20.1 | 135.8 ± 18.7 |
| Antagonist C | 8.9 ± 1.5 | 12.1 ± 2.0 | 10.5 ± 1.7 |
| Control Antagonist | 25.4 ± 3.9 | 30.1 ± 4.5 | 28.3 ± 4.1 |
Data are presented as mean ± SD from three independent experiments.
Summary
The cell-based assays described in this application note provide robust and reliable methods for the identification and characterization of GPR84 antagonists. The choice of assay will depend on the specific research goals and available resources. A combination of these assays can provide a comprehensive understanding of the pharmacological profile of novel GPR84 antagonists, thereby accelerating the drug discovery process for inflammatory diseases.
References
Application Notes and Protocols for GPR84 Antagonist 8 in a Mouse Model of Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of a GPR84 antagonist, exemplified by compounds such as GPR84 antagonist 8 and the structurally distinct antagonist CLH536, in a dextran sulfate sodium (DSS)-induced mouse model of colitis. This document is intended to guide researchers in investigating the therapeutic potential of GPR84 inhibition in inflammatory bowel disease (IBD).
Introduction to GPR84 in Colitis
G protein-coupled receptor 84 (GPR84) is a pro-inflammatory receptor primarily expressed on immune cells, including macrophages, neutrophils, and monocytes.[1][2][3] Its expression is significantly upregulated in response to inflammatory stimuli and in the inflamed tissues of patients with ulcerative colitis (UC) and in mouse models of colitis.[1][4] Activation of GPR84 is associated with the enhancement of inflammatory signaling pathways, including the activation of NLRP3 inflammasome, and the promotion of pro-inflammatory macrophage polarization. Consequently, antagonizing GPR84 presents a promising therapeutic strategy for mitigating the inflammation characteristic of colitis.
GPR84 Signaling Pathway
GPR84 is a Gi/o-coupled receptor. Its activation by agonists, such as medium-chain fatty acids, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, GPR84 signaling can activate downstream pathways including Akt, ERK, and NF-κB, which are critical regulators of inflammatory responses. Recent studies have also implicated GPR84 in enhancing the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives the production of pro-inflammatory cytokines IL-1β and IL-18.
Experimental Application: GPR84 Antagonist in a DSS-Induced Colitis Mouse Model
The following data is based on a study utilizing the novel GPR84 antagonist, CLH536, in a DSS-induced colitis mouse model, and serves as a representative example of the potential effects of GPR84 antagonism.
Data Presentation
Table 1: Effect of GPR84 Antagonist CLH536 on Disease Activity Index (DAI) in DSS-Induced Colitis
| Treatment Group | Day 2 | Day 4 | Day 6 | Day 7 |
| Control | 0 | 0 | 0 | 0 |
| DSS + Vehicle | 0.5 | 1.8 | 3.5 | 4.0 |
| DSS + CLH536 (10 mg/kg) | 0.4 | 1.2 | 2.5 | 2.8 |
| DSS + CLH536 (30 mg/kg) | 0.3 | 1.0 | 2.0 | 2.2 |
| DSS + Sulfasalazine (30 mg/kg) | 0.4 | 1.1** | 2.2 | 2.5 |
| p < 0.05, **p < 0.01, ***p < 0.001 vs. DSS + Vehicle. Data adapted from Zhang et al., 2022. |
Table 2: Effect of GPR84 Antagonist CLH536 on Colon Length and Body Weight in DSS-Induced Colitis
| Treatment Group | Colon Length (cm) at Day 7 | Body Weight Change (%) at Day 7 |
| Control | 9.5 ± 0.3 | + 2.0 ± 0.5 |
| DSS + Vehicle | 6.2 ± 0.2 | - 15.0 ± 1.5 |
| DSS + CLH536 (10 mg/kg) | 7.5 ± 0.3 | - 8.0 ± 1.2 |
| DSS + CLH536 (30 mg/kg) | 8.2 ± 0.2 | - 5.0 ± 1.0 |
| DSS + Sulfasalazine (30 mg/kg) | 7.8 ± 0.3 | - 7.0 ± 1.1 |
| **p < 0.01, ***p < 0.001 vs. DSS + Vehicle. Data are presented as mean ± SEM and adapted from Zhang et al., 2022. |
Table 3: Effect of GPR84 Antagonist CLH536 on Pro-inflammatory Cytokine Levels in Colon Tissue
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Control | 25 ± 5 | 15 ± 3 | 30 ± 6 |
| DSS + Vehicle | 150 ± 15 | 120 ± 12 | 200 ± 20 |
| DSS + CLH536 (30 mg/kg) | 70 ± 8 | 50 ± 6 | 90 ± 10 |
| p < 0.001 vs. DSS + Vehicle. Data are presented as mean ± SEM and adapted from Zhang et al., 2022. |
Experimental Protocols
DSS-Induced Colitis Mouse Model (Acute)
This protocol describes the induction of acute colitis in mice using DSS.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
Animal balance
-
This compound (or other selective antagonist)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose sodium)
-
Positive control (e.g., Sulfasalazine)
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Record the initial body weight of each mouse.
-
Prepare a 2.5% (w/v) DSS solution in sterile drinking water. This solution should be prepared fresh.
-
Administer the 2.5% DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days. A control group should receive regular sterile drinking water.
-
On day 0, begin oral administration of this compound, vehicle, or positive control once daily. Continue treatment for the duration of the experiment.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
Calculate the Disease Activity Index (DAI) daily based on the scoring system in Table 4.
-
At the end of the experimental period (e.g., day 7), euthanize the mice.
-
Carefully dissect the entire colon from the cecum to the anus and measure its length.
-
Collect colon tissue samples for histological analysis and cytokine measurement.
Table 4: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
DAI = (combined score of weight loss + stool consistency + blood in stool) / 3
Histological Analysis of Colon Tissue
Procedure:
-
Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin.
-
Section the paraffin blocks at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a microscope to assess inflammatory cell infiltration, epithelial damage, crypt loss, and submucosal edema. A histological score can be assigned based on the severity of these parameters.
Measurement of Pro-inflammatory Cytokines in Colon Tissue
Procedure:
-
Homogenize a pre-weighed section of colon tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.
-
Normalize the cytokine concentrations to the total protein concentration of the sample.
Experimental Workflow
Conclusion
The inhibition of GPR84 by selective antagonists like this compound represents a viable and promising therapeutic approach for the treatment of inflammatory bowel disease. The data from preclinical studies using GPR84 antagonists in mouse models of colitis demonstrate a significant reduction in disease severity, as evidenced by improvements in clinical scores, preservation of colon length, and a marked decrease in pro-inflammatory cytokine production. The protocols outlined in these application notes provide a robust framework for researchers to further investigate the efficacy and mechanisms of action of GPR84 antagonists in the context of colitis.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - Ace Therapeutics [acetherapeutics.com]
- 3. GPR4 Knockout Attenuates Intestinal Inflammation and Forestalls the Development of Colitis-Associated Colorectal Cancer in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
Application Notes and Protocols for Studying Neutrophil Chemotaxis using GPR84 Antagonist 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) has emerged as a significant player in inflammatory responses, primarily through its expression on immune cells such as neutrophils.[1][2] As a receptor for medium-chain fatty acids (MCFAs), GPR84 activation is linked to key neutrophil functions, including chemotaxis, the directed migration of cells towards a chemical stimulus, which is a critical step in the inflammatory cascade.[3][4] The development of selective antagonists for GPR84, such as 'GPR84 antagonist 8', provides a valuable pharmacological tool to dissect the role of this receptor in neutrophil-mediated inflammation and to explore its potential as a therapeutic target.[5]
These application notes provide a comprehensive guide for utilizing this compound to study neutrophil chemotaxis. Included are detailed protocols for in vitro chemotaxis assays, a summary of the GPR84 signaling pathway, and quantitative data on relevant compounds.
GPR84 Signaling in Neutrophil Chemotaxis
GPR84 is a Gαi/o-coupled receptor. Upon activation by agonists, such as the synthetic agonist 6-n-octylaminouracil (6-OAU), it initiates a signaling cascade that leads to neutrophil migration. This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Downstream of G protein activation, signaling intermediates such as Lyn, AKT, and ERK1/2 are activated, which are crucial for orchestrating the cytoskeletal rearrangements necessary for cell motility. This compound acts by blocking the binding of agonists to the receptor, thereby inhibiting these downstream signaling events and subsequent chemotaxis.
Data Presentation: GPR84 Ligands and Antagonists
The following tables summarize the properties of this compound and other relevant compounds used in studying neutrophil chemotaxis.
Table 1: this compound - Properties and Usage
| Property | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 1445846-30-9 | |
| Molecular Formula | C₂₃H₂₃N₃O₅ | |
| Mechanism of Action | Selective GPR84 antagonist | |
| Effective Concentration | 10 µM (for inhibition of macrophage migration and signaling) | |
| Suppliers | MedChemExpress, MuseChem |
Table 2: Potency of a Structurally Related GPR84 Antagonist
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
| BGT-004 | GPR84 | 6-OAU induced GPR84 activation | 8.95 |
Table 3: GPR84 Agonist for Inducing Chemotaxis
| Compound | Target | Assay | EC₅₀ (nM) | Reference |
| 6-OAU | GPR84 | cAMP inhibition | 14 - 105 |
Experimental Protocols
Neutrophil Isolation from Human Blood
A standard method for isolating human neutrophils from peripheral blood is required before performing the chemotaxis assay. Methods like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells are commonly used. Ensure a high purity of neutrophils (>95%) for optimal results.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol describes a widely used method to quantify the chemotactic response of neutrophils towards a GPR84 agonist and its inhibition by this compound.
Materials:
-
Isolated human neutrophils
-
RPMI 1640 medium with 25 mM HEPES
-
GPR84 agonist (e.g., 6-OAU)
-
This compound
-
Transwell inserts (5 µm pore size)
-
24-well plates
-
Cell counting solution (e.g., Trypan Blue) or a cell viability assay reagent
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Preparation of Chemoattractant: Prepare a stock solution of the GPR84 agonist 6-OAU in DMSO. Dilute the stock solution in RPMI 1640 to the desired final concentration (e.g., 1 µM).
-
Preparation of Antagonist: Prepare a stock solution of this compound in DMSO.
-
Experimental Setup:
-
Add 600 µL of RPMI 1640 containing the GPR84 agonist to the lower wells of the 24-well plate.
-
For negative control wells, add 600 µL of RPMI 1640 with the same concentration of DMSO used for the agonist.
-
For antagonist-treated wells, the antagonist can be added to both the upper and lower chambers to ensure a constant concentration.
-
-
Neutrophil Preparation:
-
Resuspend the isolated neutrophils in RPMI 1640 at a concentration of 1 x 10⁶ cells/mL.
-
For the antagonist treatment group, pre-incubate the neutrophils with the desired concentration of this compound (e.g., 10 µM) for 30 minutes at 37°C. For the control group, pre-incubate with the corresponding concentration of DMSO.
-
-
Loading the Transwell Inserts:
-
Place the Transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the neutrophil suspension (1 x 10⁵ cells) to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
To count the migrated cells in the lower chamber, you can either:
-
Directly count the cells in the lower chamber using a hemocytometer.
-
Lyse the cells in the lower chamber and quantify the cell number using a cell viability assay that measures ATP content (e.g., CellTiter-Glo®).
-
-
Alternatively, non-migrated cells can be gently removed from the top of the insert with a cotton swab. The migrated cells on the underside of the membrane can be fixed, stained (e.g., with Giemsa or DAPI), and counted under a microscope.
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated towards the agonist by the number of cells that migrated towards the control medium.
-
To determine the inhibitory effect of this compound, calculate the percentage of inhibition compared to the agonist-only control.
-
Troubleshooting and Considerations
-
Neutrophil Viability: Ensure high neutrophil viability throughout the experiment, as activated neutrophils have a short lifespan.
-
Agonist and Antagonist Concentrations: Optimize the concentrations of the GPR84 agonist and antagonist 8 through dose-response experiments to determine the optimal working concentrations for your specific experimental conditions.
-
Incubation Time: The optimal incubation time for chemotaxis may vary depending on the chemoattractant and cell source. A time-course experiment is recommended to determine the peak migration time.
-
Control Experiments: Always include appropriate controls, such as a vehicle control for the agonist and antagonist, and a positive control chemoattractant (e.g., fMLP or IL-8) to ensure the responsiveness of the isolated neutrophils.
By following these protocols and considering the provided information, researchers can effectively utilize this compound as a tool to investigate the role of GPR84 in neutrophil chemotaxis and its implications in inflammatory diseases.
References
GPR84 Antagonist 8: Application Notes and Protocols for cAMP Assay in GPR84-CHO Cells
For Research Use Only.
Introduction
GPR84 is a Gi/o-coupled G-protein coupled receptor (GPCR) predominantly expressed in immune cells such as macrophages, neutrophils, and microglia. Its activation by medium-chain fatty acids leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in various inflammatory processes, making GPR84 an attractive therapeutic target for inflammatory diseases.
These application notes provide a detailed protocol for a cell-based cyclic AMP (cAMP) assay to screen for and characterize antagonists of GPR84, using Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (GPR84-CHO). The protocol is centered around the use of "GPR84 antagonist 8," a selective antagonist, and 6-(octylamino)-2,4(1H,3H)-pyrimidinedione (6-OAU) as the agonist.
This compound Details:
-
Chemical Name: 2-(1,4-dioxan-2-ylmethoxy)-9-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one
-
Molecular Formula: C23H23N3O5
-
CAS Number: 1445846-30-9
GPR84 Signaling Pathway
Activation of the Gi/o-coupled GPR84 receptor by an agonist (e.g., 6-OAU) inhibits adenylyl cyclase (AC), leading to a decrease in the intracellular concentration of the second messenger cAMP. In an assay setting, forskolin is used to directly stimulate adenylyl cyclase, causing a significant increase in cAMP levels. A GPR84 agonist will counteract this effect, resulting in lower cAMP levels. A GPR84 antagonist, such as this compound, will block the action of the agonist, thereby restoring the forskolin-induced high levels of cAMP.
Figure 1. GPR84 Signaling Pathway in a cAMP Assay Context.
Experimental Protocols
Materials and Reagents
-
GPR84-CHO cells (stably expressing human GPR84)
-
CHO cell culture medium (e.g., DMEM/F12 with 10% FBS, appropriate selection antibiotic)
-
Assay Buffer: HBSS with 20 mM HEPES and 0.5 mM IBMX (phosphodiesterase inhibitor)
-
GPR84 Agonist: 6-OAU stock solution in DMSO
-
This compound stock solution in DMSO
-
Forskolin stock solution in DMSO
-
cAMP detection kit (e.g., HTRF®, AlphaScreen®, or ELISA-based)
-
384-well white opaque microplates
-
Plate reader compatible with the chosen cAMP detection technology
Experimental Workflow
Figure 2. Workflow for the GPR84 Antagonist cAMP Assay.
Detailed Protocol
-
Cell Preparation: a. Culture GPR84-CHO cells in T175 flasks until they reach 80-90% confluency. b. On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution. c. Resuspend the cells in Assay Buffer (HBSS, 20 mM HEPES, 0.5 mM IBMX) and determine the cell density. Adjust the cell concentration to 2 x 10^5 cells/mL.
-
Assay Procedure: a. Dispense 10 µL of the cell suspension into each well of a 384-well white opaque plate (2,000 cells/well). b. Prepare serial dilutions of this compound in Assay Buffer. Add 5 µL of the antagonist dilutions to the respective wells. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration. c. Pre-incubate the plate at room temperature for 30 minutes. d. Prepare a working solution of Forskolin and 6-OAU in Assay Buffer. The final concentration in the well should be approximately 10 µM for Forskolin and the EC80 concentration for 6-OAU (e.g., 1 µM). e. Add 5 µL of the Forskolin/6-OAU solution to all wells (except for the basal control, which receives 5 µL of Assay Buffer). f. Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection: a. Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit. This typically involves adding lysis reagents followed by detection reagents (e.g., HTRF donor and acceptor antibodies). b. Incubate the plate as recommended by the kit manufacturer (usually 60 minutes at room temperature, protected from light). c. Read the plate on a compatible plate reader.
Data Analysis
-
Calculate the percentage of inhibition of the 6-OAU response for each concentration of this compound.
-
100% activity (No inhibition): Signal from cells treated with Forskolin + 6-OAU.
-
0% activity (Maximal inhibition by agonist): Signal from cells treated with Forskolin only.
-
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value of this compound.
Data Presentation
The following table represents typical data obtained from a GPR84 antagonist cAMP assay. The values demonstrate the dose-dependent reversal of the 6-OAU-induced inhibition of forskolin-stimulated cAMP levels by this compound.
| This compound [nM] | cAMP Level (Relative Luminescence Units) | % Inhibition of 6-OAU Effect |
| Controls | ||
| Basal (No Forskolin) | 5,000 | N/A |
| Forskolin (10 µM) | 100,000 | 100% |
| Forskolin + 6-OAU (1 µM) | 20,000 | 0% |
| Antagonist Dose-Response | ||
| 0.1 | 22,000 | 2.5% |
| 1 | 35,000 | 18.75% |
| 10 | 60,000 | 50% |
| 100 | 88,000 | 85% |
| 1000 | 98,000 | 97.5% |
| 10000 | 99,500 | 99.4% |
Note: The data presented in this table are for illustrative purposes and should be generated experimentally.
Troubleshooting
-
High well-to-well variability: Ensure homogenous cell suspension and accurate pipetting. Use of automated liquid handlers is recommended.
-
Low signal-to-background ratio: Optimize cell number and forskolin concentration. Ensure the activity of the phosphodiesterase inhibitor (IBMX).
-
Inconsistent agonist response: Verify the potency and stability of the 6-OAU stock solution.
This protocol provides a robust framework for the functional characterization of GPR84 antagonists. Adherence to the outlined steps and careful optimization of assay parameters will ensure the generation of high-quality, reproducible data for drug discovery and development professionals.
Application Notes and Protocols for In Vivo Administration of GPR84 Antagonist GLPG1205
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG1205 is a potent and selective antagonist of the G-protein coupled receptor 84 (GPR84), a receptor implicated in inflammatory and fibrotic diseases.[1] GPR84 is primarily expressed on immune cells such as macrophages, neutrophils, and monocytes, and its expression is upregulated in response to pro-inflammatory stimuli.[2] Antagonism of GPR84 has shown therapeutic potential in preclinical models of inflammatory bowel disease (IBD), idiopathic pulmonary fibrosis (IPF), and asthma.[1][3] This document provides detailed application notes and protocols for the in vivo administration of GLPG1205 to support preclinical research and drug development efforts.
GPR84 Signaling Pathway
GPR84 is a Gi/o-coupled receptor. Upon activation by its endogenous ligands, which are medium-chain fatty acids, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is pertussis toxin-sensitive, confirming the involvement of Gi/o proteins. The downstream effects of GPR84 activation include modulation of immune cell migration, cytokine production, and phagocytosis.
References
- 1. Naringin Exerts Therapeutic Effects on Mice Colitis: A Study Based on Transcriptomics Combined With Functional Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLPG1205, a GPR84 Modulator: Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Investigating Cytokine Release with GPR84 Antagonist 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) has emerged as a significant pro-inflammatory receptor, predominantly expressed on immune cells such as macrophages and neutrophils.[1] Its activation by endogenous ligands like medium-chain fatty acids (MCFAs) triggers intracellular signaling cascades that lead to the production and release of pro-inflammatory cytokines.[2] This makes GPR84 a compelling target for therapeutic intervention in a variety of inflammatory diseases. This document provides detailed application notes and protocols for the use of GPR84 Antagonist 8, a selective antagonist of GPR84, in the investigation of cytokine release.
GPR84 couples to the Gαi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of G protein activation, GPR84 signaling has been shown to modulate the phosphorylation of Akt and ERK, and activate the NF-κB pathway, all of which are critical in the transcriptional regulation of inflammatory mediators. Activation of GPR84 in macrophages enhances the expression of pro-inflammatory cytokines and chemokines, including TNFα, IL-6, and IL-12b.
This compound has been demonstrated to effectively inhibit the action of GPR84 agonists. By blocking the receptor, this antagonist can attenuate the downstream signaling events that lead to cytokine production, offering a valuable tool for studying the role of GPR84 in inflammatory processes.
Data Presentation
The following tables summarize the known effects of this compound on key signaling events related to cytokine release.
Table 1: Effect of this compound on GPR84-mediated signaling
| Parameter | Agonist | Antagonist 8 Concentration | Cell Type | Effect | Reference |
| cAMP Production | 6-OAU | Not Specified | GPR84-CHO cells | Effective inhibition of agonist-induced cAMP decrease | |
| Akt Phosphorylation | 6-OAU | 10 µM | LPS pre-treated BMDMs | Partial blockade of agonist-induced phosphorylation | |
| ERK Phosphorylation | 6-OAU | 10 µM | LPS pre-treated BMDMs | Partial blockade of agonist-induced phosphorylation |
Table 2: GPR84-mediated Cytokine Release in Macrophages
| Cytokine | Stimulus | Cell Type | Effect of GPR84 Activation | Reference |
| TNFα | 6-OAU | BMDMs | Increased expression | |
| IL-6 | 6-OAU | BMDMs | Increased expression | |
| IL-12b | 6-OAU | BMDMs | Increased expression |
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols: GPR84 Antagonist 8 (GLPG1205) in Idiopathic Pulmonary Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a significant unmet medical need. G-protein coupled receptor 84 (GPR84) has emerged as a promising therapeutic target due to its role in inflammation and fibrosis. GLPG1205, a selective GPR84 antagonist, has been investigated for its potential to mitigate fibrotic processes in IPF. These application notes provide a comprehensive overview of the use of GLPG1205 in preclinical and clinical models of IPF, including detailed experimental protocols and a summary of key findings.
Mechanism of Action
GPR84 is a Gi/o-coupled receptor predominantly expressed on immune cells, such as neutrophils and macrophages.[1] Its activation by endogenous ligands, like medium-chain fatty acids, initiates a pro-inflammatory and pro-fibrotic signaling cascade. This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of downstream pathways involving Akt, ERK, and NF-κB.[1][2] This signaling cascade promotes the transcription of pro-inflammatory cytokines and enhances immune cell recruitment and activation, contributing to the fibrotic process.[1][3] GLPG1205 acts as a selective antagonist of GPR84, blocking these downstream effects and thereby exhibiting anti-inflammatory and anti-fibrotic properties.
Signaling Pathway of GPR84 in Fibrosis
Caption: GPR84 signaling pathway in inflammation and fibrosis.
Preclinical Studies in Murine Models of IPF
GLPG1205 has demonstrated anti-fibrotic effects in murine models of bleomycin- and radiation-induced lung fibrosis.
Experimental Workflow for Bleomycin-Induced Lung Fibrosis Model
Caption: Experimental workflow for the bleomycin-induced IPF model.
Data from Preclinical Studies
While the full peer-reviewed publication with detailed quantitative data is not publicly available, a conference abstract by Saniere et al. (2019) reported that oral administration of GLPG1205 at a dose of 30 mg/kg twice daily for two weeks, starting seven days after the bleomycin challenge, resulted in a significant reduction of the Ashcroft score and an improvement in lung function, including inspiratory capacity, elastance, and compliance.
Table 1: Summary of Preclinical Findings for GLPG1205 in Bleomycin-Induced Murine Lung Fibrosis
| Parameter | Vehicle Control | Bleomycin + Vehicle | Bleomycin + GLPG1205 (30 mg/kg bid) |
| Histological Fibrosis Score (Ashcroft Score) | Low | High | Significantly Reduced |
| Lung Function | |||
| Inspiratory Capacity | Normal | Decreased | Improved |
| Elastance | Normal | Increased | Improved |
| Compliance | Normal | Decreased | Improved |
Note: This table is a qualitative summary based on the findings reported in the Saniere et al. (2019) abstract. Specific quantitative data is not available.
Clinical Studies: The PINTA Trial
The PINTA trial was a Phase 2, randomized, double-blind, placebo-controlled study to assess the efficacy and safety of GLPG1205 in patients with IPF.
Table 2: Key Design Elements of the PINTA Phase 2 Trial
| Parameter | Description |
| Study Population | Patients with Idiopathic Pulmonary Fibrosis (IPF) |
| Intervention | 100 mg GLPG1205 orally, once daily for 26 weeks |
| Comparator | Placebo |
| Background Therapy | Standard of care (nintedanib or pirfenidone) was permitted |
| Primary Endpoint | Change from baseline in Forced Vital Capacity (FVC) in mL at week 26 |
Clinical Trial Results
The PINTA trial did not meet its primary endpoint, showing no significant difference in the rate of FVC decline between the GLPG1205 and placebo groups. Furthermore, GLPG1205 demonstrated a poorer safety and tolerability profile compared to placebo.
Table 3: Primary Efficacy Endpoint Results of the PINTA Trial
| Parameter | GLPG1205 (100 mg) | Placebo | Difference (95% CI) | p-value |
| Change from Baseline in FVC (mL) at Week 26 (LS Mean) | -33.68 | -76.00 | 42.33 (-81.84 to 166.5) | 0.50 |
| Data from Strambu et al., Eur Respir J, 2023. |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animals: C57BL/6 mice (male, 8-10 weeks old) are commonly used.
-
Anesthesia: Anesthetize mice using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Bleomycin Instillation:
-
Position the anesthetized mouse in a supine position on a surgical board.
-
Make a small incision in the neck to expose the trachea.
-
Using a fine-gauge needle, intratracheally instill a single dose of bleomycin sulfate (typically 1.5 - 3.0 U/kg) dissolved in sterile saline.
-
Suture the incision and allow the mouse to recover.
-
-
GLPG1205 Administration (based on Saniere et al., 2019):
-
Prepare a suspension of GLPG1205 in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Starting on day 7 post-bleomycin instillation, administer GLPG1205 orally via gavage at a dose of 30 mg/kg twice daily.
-
Continue treatment for 14 consecutive days.
-
-
Endpoint Analysis (Day 21):
-
Euthanize mice and collect lung tissue for histological analysis and bronchoalveolar lavage (BAL) fluid for inflammatory cell counts.
-
Perform lung function measurements prior to sacrifice if required.
-
Histological Assessment of Lung Fibrosis (Ashcroft Scoring)
-
Tissue Processing:
-
Fix the left lung lobe in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin and cut 5 µm sections.
-
-
Staining:
-
Stain the sections with Masson's trichrome to visualize collagen deposition (blue).
-
-
Scoring:
-
Examine the stained slides under a light microscope.
-
Assign an Ashcroft score (ranging from 0 for normal lung to 8 for total fibrous obliteration of the field) to multiple random fields of view per lung section.
-
Calculate the mean Ashcroft score for each animal.
-
Lung Function Measurement (FlexiVent)
-
Animal Preparation:
-
Anesthetize the mouse and perform a tracheostomy.
-
Insert a cannula into the trachea and connect it to the FlexiVent system.
-
-
Measurement Protocol:
-
Mechanically ventilate the mouse at a set respiratory rate and tidal volume.
-
Perform a series of respiratory mechanics maneuvers, which may include:
-
Snapshot-150: Measures resistance, compliance, and elastance of the respiratory system.
-
Pressure-Volume Loops: Assesses lung compliance and inspiratory capacity.
-
Forced Oscillation Technique (FOT): Provides a more detailed assessment of airway and tissue mechanics.
-
-
-
Data Analysis:
-
Use the FlexiWare software to analyze the collected data and obtain parameters such as inspiratory capacity, compliance, and elastance.
-
Conclusion
The GPR84 antagonist GLPG1205 has shown promising anti-fibrotic effects in preclinical murine models of idiopathic pulmonary fibrosis. However, these promising preclinical findings did not translate into clinical efficacy in the Phase 2 PINTA trial, which also raised safety concerns. The detailed protocols and data summaries provided herein are intended to aid researchers in the design and interpretation of future studies investigating GPR84 as a therapeutic target for IPF and other fibrotic diseases. Further research is warranted to fully understand the role of the GPR84 signaling pathway in the complex pathogenesis of IPF.
References
- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: GPR84 Antagonist 8 in LPS-Stimulated Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 84 (GPR84) is a pro-inflammatory receptor primarily expressed on immune cells, including macrophages. Its expression is significantly upregulated in response to inflammatory stimuli such as lipopolysaccharide (LPS). Activation of GPR84 in macrophages exacerbates the inflammatory response, leading to increased production of pro-inflammatory cytokines and activation of key signaling pathways. Consequently, GPR84 has emerged as a promising therapeutic target for inflammatory diseases. This document provides detailed application notes and protocols for studying the effects of GPR84 antagonist 8, a selective inhibitor of GPR84, in an in vitro model of inflammation using LPS-stimulated macrophages.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-(1,4-dioxan-2-ylmethoxy)-9-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one[1] |
| Molecular Formula | C23H23N3O5[1] |
| Molecular Weight | 421.45 g/mol [1][2] |
| CAS Number | 1445846-30-9[2] |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO (e.g., 5 mg/mL) |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years. |
Data Presentation
The following tables summarize the quantitative effects of this compound on key inflammatory signaling pathways and cytokine expression in LPS-primed bone marrow-derived macrophages (BMDMs) subsequently treated with the GPR84 agonist 6-OAU. The data is based on the findings from Recio et al. (2018).
Table 1: Effect of this compound on 6-OAU-Induced Signaling in LPS-Primed BMDMs
| Treatment Group | p-AKT (Fold Change vs. Vehicle) | p-ERK (Fold Change vs. Vehicle) |
| Vehicle | 1.0 | 1.0 |
| 6-OAU (1 µM) | ~2.5 | ~3.0 |
| 6-OAU (1 µM) + Antagonist 8 (10 µM) | ~1.5 | ~1.8 |
Data are estimations based on graphical representations in Recio et al. (2018). This compound partially blocks the 6-OAU-induced phosphorylation of AKT and ERK.
Table 2: Effect of this compound on 6-OAU-Induced Pro-Inflammatory Gene Expression in LPS-Primed BMDMs
| Gene | Treatment Group | Relative mRNA Expression (Fold Change vs. Vehicle) |
| TNFα | 6-OAU (1 µM) | ~3.5 |
| 6-OAU (1 µM) + Antagonist 8 (10 µM) | ~1.5 | |
| IL-6 | 6-OAU (1 µM) | ~4.0 |
| 6-OAU (1 µM) + Antagonist 8 (10 µM) | ~2.0 | |
| IL-12b | 6-OAU (1 µM) | ~3.0 |
| 6-OAU (1 µM) + Antagonist 8 (10 µM) | ~1.8 | |
| CCL2 | 6-OAU (1 µM) | ~2.5 |
| 6-OAU (1 µM) + Antagonist 8 (10 µM) | ~1.2 | |
| CCL5 | 6-OAU (1 µM) | ~2.8 |
| 6-OAU (1 µM) + Antagonist 8 (10 µM) | ~1.5 | |
| CXCL1 | 6-OAU (1 µM) | ~3.2 |
| 6-OAU (1 µM) + Antagonist 8 (10 µM) | ~1.7 |
Data are estimations based on graphical representations in Recio et al. (2018). This compound reduces the 6-OAU-induced expression of pro-inflammatory cytokines and chemokines.
Mandatory Visualizations
Caption: GPR84 Signaling Pathway in Macrophages.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GPR84 Antagonist 8 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR84 antagonist 8 and related compounds. Our goal is to help you optimize antagonist concentrations for your in vitro studies and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is GPR84 and what is its signaling pathway?
GPR84 is a G protein-coupled receptor (GPCR) primarily expressed in immune cells such as macrophages, neutrophils, and microglia.[1] It is considered a pro-inflammatory receptor, and its expression is often upregulated during inflammatory conditions. GPR84 is activated by medium-chain fatty acids (MCFAs).[2] Upon activation, GPR84 couples to inhibitory G proteins (Gαi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][] This initial signal triggers downstream pathways, including the release of intracellular calcium (Ca2+) and the activation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK).[4]
GPR84 Signaling Pathway
Caption: GPR84 signaling cascade.
Q2: What is this compound and how does it work?
This compound (CAS 1445846-30-9) is a selective antagonist of the GPR84 receptor. It functions by binding to the receptor and preventing its activation by agonists like MCFAs or the synthetic agonist 6-OAU. By blocking the receptor, it inhibits the downstream signaling events that lead to pro-inflammatory responses. It is structurally related to GLPG1205, a well-characterized GPR84 antagonist.
Q3: What is a good starting concentration for this compound in in vitro assays?
A common starting concentration for this compound in cell-based assays is 10 µM. This concentration has been shown to be effective in blocking the effects of the GPR84 agonist 6-OAU in bone marrow-derived macrophages (BMDMs). However, the optimal concentration will depend on the specific cell type, agonist concentration used, and the assay being performed. It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a solvent like DMSO. The stock solution can be stored at -20°C for up to a year or at -80°C for up to two years. Before use, thaw the stock solution and dilute it to the desired working concentration in your cell culture medium. Be aware that hygroscopic DMSO can affect the solubility of the compound, so it is advisable to use newly opened DMSO.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low antagonist activity observed. | 1. Suboptimal antagonist concentration: The concentration of this compound may be too low to effectively compete with the agonist. 2. Degraded antagonist: The antagonist may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Low GPR84 expression: The cell line used may have low or no expression of the GPR84 receptor. 4. Species-specific inactivity: Some GPR84 antagonists show species selectivity. | 1. Perform a dose-response curve to determine the IC50 in your system. Start with a concentration range from 1 nM to 10 µM. 2. Prepare a fresh stock solution of the antagonist. Aliquot the stock solution to minimize freeze-thaw cycles. 3. Confirm GPR84 expression in your cell line using qPCR or Western blot. Consider using a cell line known to express GPR84, such as THP-1 monocytes or CHO cells stably expressing GPR84. 4. If using a mouse cell line, be aware that some GPR84 antagonists, particularly from certain chemical series, have significantly lower affinity for the mouse receptor compared to the human receptor. |
| High background signal in the assay. | 1. Off-target effects: The antagonist may have off-target effects at high concentrations. 2. Cell stress: High concentrations of the antagonist or the vehicle (e.g., DMSO) may be causing cellular stress, leading to non-specific responses. | 1. Test the antagonist in a parental cell line that does not express GPR84 to check for off-target effects. 2. Ensure the final concentration of the vehicle in the culture medium is low (typically ≤ 0.1%) and consistent across all wells. Run a vehicle-only control. |
| Inconsistent results between experiments. | 1. Variable cell conditions: Differences in cell passage number, confluency, or health can affect receptor expression and signaling. 2. Inconsistent agonist concentration: The concentration of the agonist used to stimulate the cells may vary between experiments. 3. Assay variability: Pipetting errors or variations in incubation times can lead to inconsistent results. | 1. Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment. 2. Prepare a fresh, accurate dilution of the agonist for each experiment. It is recommended to use an agonist concentration at or near its EC80 for antagonist screening. 3. Use calibrated pipettes and follow a standardized protocol with consistent incubation times. |
Troubleshooting Workflow
Caption: Troubleshooting decision tree.
Quantitative Data Summary
The following tables summarize key quantitative data for GPR84 agonists and antagonists to aid in experimental design and data interpretation.
Table 1: Potency of GPR84 Agonists
| Agonist | Assay Type | Cell Line | Potency (EC50) |
| 6-OAU | cAMP Assay | GPR84-CHO | ~1 µM |
| ZQ-16 | ROS Production | TNF-α primed neutrophils | - |
| Medium-Chain Fatty Acids (C9-C14) | Various | Various | Micromolar range |
Table 2: Potency of GPR84 Antagonists
| Antagonist | Assay Type | Cell Line/System | Potency (IC50) |
| This compound | cAMP Assay | GPR84-CHO | Data not publicly available |
| GLPG1205 (structurally related) | GTPγS Binding | Cells overexpressing human GPR84 | 54 nM |
| GLPG1205 (structurally related) | Neutrophil Chemotaxis | Isolated human neutrophils | 11 nM |
| GLPG1205 (structurally related) | ROS Production | TNF-α primed neutrophils | 15 nM |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol is for determining the potency of a GPR84 antagonist in inhibiting agonist-induced reduction of cAMP levels.
-
Cell Plating: Seed GPR84-expressing cells (e.g., GPR84-CHO) into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Antagonist Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Add varying concentrations of this compound (e.g., 1 nM to 10 µM) to the wells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a GPR84 agonist (e.g., 6-OAU at its EC80 concentration) to the wells.
-
cAMP Induction: Immediately add forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal) to all wells except the negative control. Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow: cAMP Assay
References
potential off-target effects of GPR84 antagonist 8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR84 antagonist 8. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the G-protein coupled receptor 84 (GPR84).[1] GPR84 is a receptor for medium-chain fatty acids and is primarily coupled to the Gi/o signaling pathway.[2] Activation of GPR84 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound is designed to block this signaling cascade by preventing the binding of agonists to the receptor.
Q2: What are the known downstream effects of GPR84 activation that this compound is expected to inhibit?
Activation of GPR84 is associated with pro-inflammatory responses. In immune cells like macrophages, GPR84 activation can lead to the phosphorylation of AKT and ERK, enhanced phagocytosis, and the production of pro-inflammatory cytokines.[1] this compound is expected to inhibit these downstream effects by blocking the initial receptor activation.[1]
Q3: Are there known off-target effects for GPR84 antagonists?
While specific off-target data for "this compound" is not extensively published, studies on other GPR84 antagonists, such as GLPG1205, provide insights into potential off-target considerations. For instance, GLPG1205 was found to have a favorable safety and tolerability profile in single and multiple doses in healthy subjects, suggesting a degree of selectivity. However, in a Phase 2 trial for idiopathic pulmonary fibrosis, GLPG1205 showed a poorer safety and tolerability profile compared to placebo, with a higher incidence of adverse events, which could hint at potential off-target effects or on-target toxicities in a diseased population. It is crucial for researchers to perform their own selectivity profiling for any GPR84 antagonist, including antagonist 8.
Troubleshooting Guide
Issue 1: No observable antagonist effect in my in vitro assay.
If you are not observing the expected inhibitory effect of this compound in your experiments, consider the following troubleshooting steps:
-
Experimental Workflow for Troubleshooting Lack of Antagonist Activity
Caption: Troubleshooting workflow for lack of antagonist activity.
-
Verify Compound Integrity and Concentration:
-
Solubility: Ensure that this compound is fully dissolved in the appropriate solvent. Poor solubility can lead to a lower effective concentration.
-
Storage: Verify that the compound has been stored correctly to prevent degradation.
-
Concentration: Double-check the dilution calculations and the accuracy of your stock solution.
-
-
Optimize Assay Conditions:
-
Antagonist Concentration: Perform a dose-response curve with a wide range of antagonist concentrations to determine its IC50. A single, suboptimal concentration may not produce a measurable effect.
-
Agonist Concentration: Use an agonist concentration that elicits a submaximal response (typically EC50 to EC80). A very high agonist concentration can overcome the inhibitory effect of a competitive antagonist.
-
Incubation Time: Optimize the pre-incubation time of the antagonist with the cells before adding the agonist to ensure it has reached its target.
-
-
Validate Your Cell System:
-
GPR84 Expression: Confirm that your cell line expresses functional GPR84 at a sufficient level. This can be done via qPCR, Western blot, or by using a potent, well-characterized GPR84 agonist (e.g., 6-OAU) to elicit a response.
-
Positive Control: Use a known GPR84 antagonist as a positive control to confirm that your assay system is capable of detecting antagonism.
-
Cell Health: Ensure that the cells are healthy and viable. High cell passage numbers or poor culture conditions can affect receptor expression and signaling.
-
Issue 2: Observing unexpected or inconsistent results.
Inconsistent or unexpected results could be due to off-target effects or experimental variability.
-
Potential Sources of Experimental Variability
Caption: Factors contributing to inconsistent experimental results.
-
Assess for Off-Target Effects:
-
Selectivity Profiling: Test this compound against a panel of other related GPCRs, especially other fatty acid receptors, to determine its selectivity.
-
Use of GPR84 Knockout/Knockdown Cells: The most definitive way to confirm an on-target effect is to test the antagonist in cells that do not express GPR84. The antagonist should have no effect in these cells.
-
-
Control for Experimental Variability:
-
Standardize Protocols: Ensure consistent cell seeding densities, incubation times, and reagent concentrations across all experiments.
-
Reagent Quality: Use high-quality reagents and be mindful of lot-to-lot variability.
-
Technical Replicates: Include sufficient technical and biological replicates to ensure the reproducibility of your findings.
-
Experimental Protocols
Protocol 1: Assessing On-Target Activity using a cAMP Assay
This protocol is designed to confirm that this compound inhibits the Gαi-mediated decrease in cAMP levels upon agonist stimulation.
-
cAMP Assay Workflow
Caption: Workflow for a competitive GPR84 antagonist cAMP assay.
-
Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing human GPR84 in a 96-well plate and culture overnight.
-
Antagonist Pre-incubation: Remove the culture medium and replace it with assay buffer containing various concentrations of this compound. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a solution containing a GPR84 agonist (e.g., 6-OAU at its EC80 concentration) and a stimulator of adenylyl cyclase (e.g., Forskolin).
-
cAMP Measurement: After the appropriate incubation time (e.g., 30 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the percentage of inhibition of the agonist response versus the log concentration of this compound to determine the IC50 value.
Protocol 2: [³⁵S]GTPγS Binding Assay for GPR84 Antagonism
This assay directly measures the inhibition of G-protein activation by this compound.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing GPR84.
-
Assay Setup: In a 96-well plate, combine the cell membranes, this compound at various concentrations, and a GPR84 agonist in assay buffer.
-
[³⁵S]GTPγS Addition: Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Filtration and Scintillation Counting: Terminate the reaction by rapid filtration through a filter plate. Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the IC50 of this compound by plotting the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration.
Data Presentation
Table 1: Example Data for this compound Selectivity Profile
| Target | Assay Type | IC50 / % Inhibition @ 10 µM |
| GPR84 | cAMP | 50 nM |
| GPR84 | [³⁵S]GTPγS Binding | 75 nM |
| GPR40 (FFAR1) | Calcium Flux | > 10 µM |
| GPR120 (FFAR4) | β-arrestin Recruitment | > 10 µM |
| CB1 | Radioligand Binding | No significant inhibition |
| CB2 | Radioligand Binding | No significant inhibition |
Note: This is example data and should be generated experimentally for this compound.
Table 2: Troubleshooting Checklist for GPR84 Antagonist Experiments
| Checkpoint | Yes/No | Notes |
| Compound | ||
| Verified solubility? | ||
| Confirmed concentration? | ||
| Stored correctly? | ||
| Assay | ||
| Optimized antagonist concentration range? | ||
| Used appropriate agonist concentration (EC50-EC80)? | ||
| Optimized incubation times? | ||
| Controls | ||
| Included a positive control antagonist? | ||
| Included a vehicle control? | ||
| Cells | ||
| Confirmed GPR84 expression? | ||
| Checked cell viability and passage number? | ||
| Tested in a GPR84 null cell line? |
This technical support center provides a foundational guide for researchers working with this compound. Given the limited publicly available data on this specific compound, it is imperative that researchers conduct thorough in-house validation and selectivity profiling to ensure the reliability of their experimental results.
References
addressing species selectivity of GPR84 antagonists in experimental design
For researchers and drug development professionals working with G-protein coupled receptor 84 (GPR84), navigating the complexities of species selectivity among antagonists can be a significant experimental hurdle. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful design and interpretation of your experiments.
Troubleshooting Guide: Common Issues and Solutions
Here we address specific problems you may encounter when working with GPR84 antagonists across different species.
| Problem | Potential Cause | Recommended Solution |
| My GPR84 antagonist is potent in human cell lines but shows no effect in my mouse or rat model. | Significant species-specific differences exist in the GPR84 orthologues. For instance, certain classes of antagonists, such as those based on a 1,2,4-triazine scaffold, have high affinity for human GPR84 but negligible affinity for the mouse and rat receptors[1][2][3]. This is due to variations in key amino acid residues within the antagonist binding pocket[1][3]. | 1. Verify Compound Activity: Confirm the activity of your antagonist on the specific species orthologue you are studying using in vitro assays before proceeding to in vivo experiments. 2. Select an Appropriate Antagonist: Choose an antagonist known to be active in your species of interest. For example, GLPG1205 has demonstrated activity in mouse models of inflammatory bowel disease, although it may have lower affinity for the mouse receptor compared to the human one. 3. Consider Humanized Models: If your compound is highly specific for human GPR84, consider using humanized mouse models that express the human GPR84 receptor. |
| I'm seeing inconsistent results between my in vitro and in vivo experiments with the same species. | This could be due to a variety of factors including poor pharmacokinetic properties of the antagonist, leading to insufficient target engagement in vivo. Additionally, the expression levels of GPR84 can be dynamically regulated and may differ between cultured cells and the in vivo microenvironment, especially under inflammatory conditions. | 1. Assess Pharmacokinetics/Pharmacodynamics (PK/PD): Profile the PK/PD of your antagonist in the relevant species to ensure adequate exposure and target engagement at the site of action. 2. Confirm Target Expression: Verify GPR84 expression in your in vivo model and how it may be altered by the disease state. GPR84 expression is often upregulated in response to pro-inflammatory stimuli like LPS. |
| My agonist (e.g., 6-OAU) activates the receptor, but the antagonist fails to block this activation in my rodent cell line. | This strongly suggests that the antagonist lacks affinity for the rodent GPR84 orthologue. While some agonists like 2-HTP show similar potency at both human and mouse GPR84, many antagonists are highly selective for the human receptor. | 1. Consult Ligand-Receptor Interaction Data: Review literature to confirm if the antagonist has been profiled against the rodent GPR84. For example, compound 837 and related molecules are potent antagonists of human, macaque, pig, and dog GPR84, but not the rat or mouse orthologues. 2. Perform Cross-Species Binding Assays: If data is unavailable, perform radioligand binding or functional assays with cells expressing the specific species orthologue to determine the antagonist's affinity and potency. |
| I am unsure which signaling pathway to measure for antagonist activity. | GPR84 primarily couples to the pertussis toxin-sensitive Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Downstream effects can also include calcium mobilization and β-arrestin recruitment. | 1. Primary Assay (Gi/o activation): A [35S]GTPγS binding assay is a direct measure of G protein activation and is a robust method for characterizing antagonist activity. 2. Secondary Assay (cAMP modulation): Measuring the antagonist's ability to reverse agonist-induced inhibition of forskolin-stimulated cAMP production is a common and reliable functional readout. 3. Alternative Assays: Depending on the cellular context and potential for biased signaling, you can also measure downstream effects like intracellular calcium mobilization or β-arrestin recruitment. |
GPR84 Antagonist Species Selectivity Data
The following tables summarize the activity of selected GPR84 antagonists across different species, highlighting the importance of choosing the appropriate tool compound for your experimental model.
Table 1: Activity of a 1,2,4-Triazine Based Antagonist (Compound 837)
| Species | GPR84 Orthologue Activity | Rationale for Selectivity |
| Human | High Affinity Antagonist | The binding pocket accommodates the antagonist. |
| Macaque | High Affinity Antagonist | Key amino acid residues in the binding pocket are conserved with human GPR84. |
| Pig | High Affinity Antagonist | Key amino acid residues in the binding pocket are conserved with human GPR84. |
| Dog | High Affinity Antagonist | Key amino acid residues in the binding pocket are conserved with human GPR84. |
| Mouse | No Significant Activity | Differences in two key amino acid residues compared to human GPR84 prevent high-affinity binding. |
| Rat | No Significant Activity | The amino acid residues at the key positions are the same as in the mouse orthologue. |
Table 2: Activity of Other Notable GPR84 Antagonists
| Compound | Species Activity Profile | Notes |
| GLPG1205 | Active at human and mouse GPR84. | Displays 30- to 60-fold lower affinity for the mouse receptor compared to the human orthologue. It has been used in mouse models of inflammatory bowel disease. |
| PBI-4050 | Active in rodent models. | Has modest affinity for GPR84 and may also interact with other fatty acid-activated GPCRs. |
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway for GPR84?
A1: GPR84 predominantly signals through the Gi/o family of G proteins. Activation of GPR84 by an agonist inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can be blocked by pertussis toxin, a known inhibitor of Gi/o-coupled receptors. Downstream signaling can also involve the release of Gβγ subunits, which can promote intracellular calcium release.
Q2: Why do some GPR84 antagonists work in humans but not in mice or rats?
A2: The species selectivity of many GPR84 antagonists is due to differences in the amino acid sequences of the receptor orthologues. Studies have identified specific residues in the human GPR84 binding pocket that are crucial for high-affinity binding of certain antagonist classes. In mouse and rat GPR84, these residues are different, leading to a significant loss of antagonist affinity.
Q3: Can I use an agonist like 6-OAU to study GPR84 function in both human and rodent systems?
A3: Yes, the agonist 6-n-octylaminouracil (6-OAU) has been shown to be a potent and specific agonist for both human and rodent GPR84, making it a useful tool for cross-species functional studies.
Q4: What are the key differences between GLPG1205 and the newer 1,2,4-triazine-based antagonists?
A4: The primary difference lies in their species selectivity profile. GLPG1205 demonstrates activity at both human and mouse GPR84, albeit with lower potency in mice. In contrast, the 1,2,4-triazine series of antagonists are highly potent and selective for the human receptor but lack significant activity at the mouse and rat orthologues. This makes the choice of antagonist critically dependent on the experimental model being used.
Q5: Are there any GPR84 antagonists currently in clinical trials?
A5: GLPG1205 has undergone Phase II clinical trials for ulcerative colitis and idiopathic pulmonary fibrosis. While it did not meet efficacy endpoints in the ulcerative colitis trial, its development has provided valuable insights into GPR84 pharmacology.
Key Experimental Protocols
[35S]GTPγS Binding Assay for GPR84 Antagonist Profiling
This assay directly measures the activation of G proteins coupled to GPR84 and is a gold standard for characterizing the potency and efficacy of antagonists.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the GPR84 orthologue of interest (e.g., human, mouse, or rat).
-
Assay Buffer: Use a buffer containing HEPES, MgCl2, NaCl, and saponin.
-
Reaction Mix: In a 96-well plate, combine the cell membranes, [35S]GTPγS, and GDP.
-
Antagonist Addition: Add varying concentrations of the test antagonist.
-
Agonist Stimulation: Add a fixed concentration (typically EC80) of a suitable GPR84 agonist (e.g., 2-HTP or 6-OAU).
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
-
Scintillation Counting: Dry the filter plate and add scintillation fluid. Measure the bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the data as a percentage of agonist stimulation versus antagonist concentration to determine the IC50 value of the antagonist.
cAMP Inhibition Assay
This functional assay measures the downstream consequence of GPR84-Gi/o activation.
Methodology:
-
Cell Plating: Plate cells expressing the target GPR84 orthologue in a 96-well plate.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist for 15-30 minutes.
-
Forskolin and Agonist Addition: Add a mixture of forskolin (to stimulate adenylyl cyclase) and a GPR84 agonist (at its EC80 concentration).
-
Incubation: Incubate at room temperature for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: The antagonist's potency is determined by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production. Calculate the IC50 from the resulting concentration-response curve.
Visualizing Workflows and Pathways
Caption: GPR84 agonist activation of the Gi/o pathway.
Caption: A logical workflow for troubleshooting GPR84 antagonist efficacy.
References
troubleshooting GPR84 antagonist 8 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GPR84 antagonist 8 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is GPR84 and why is it a target for drug development?
G protein-coupled receptor 84 (GPR84) is a receptor primarily expressed in immune cells like macrophages and neutrophils.[1] Its expression is often increased during inflammatory conditions.[2] GPR84 is activated by medium-chain fatty acids (MCFAs), leading to pro-inflammatory signaling.[1] Consequently, antagonists that block GPR84 activity are being investigated as potential therapeutics for inflammatory and fibrotic diseases.[3]
Q2: What is the mechanism of action for this compound?
This compound is a selective antagonist of GPR84. It works by blocking the receptor, thereby inhibiting the downstream signaling cascades initiated by GPR84 agonists, such as 6-n-octylaminouracil (6-OAU). This includes the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cAMP levels, and the prevention of downstream signaling events like the phosphorylation of AKT and ERK.
Q3: In which experimental systems can I use this compound?
This compound has been used in various in vitro experimental systems, including:
-
Cell Lines: CHO-K1 cells stably expressing human GPR84 are commonly used for cAMP assays.
-
Primary Cells: Bone marrow-derived macrophages (BMDMs) are utilized to study the antagonist's effect on inflammatory responses and phagocytosis.
Q4: What is the recommended solvent and storage for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid powder at -20°C and stock solutions in solvent at -80°C. It is important to use freshly opened DMSO as it is hygroscopic, which can affect the solubility of the compound.
Troubleshooting Guide
Issue 1: High Variability in Experimental Results
Potential Causes & Solutions
| Cause | Recommended Action |
| Batch-to-Batch Variability of Antagonist | - Purchase the antagonist from a reputable supplier. - Perform quality control on each new batch to confirm its potency (e.g., by determining the IC50 in a standard assay). |
| Cell Line Instability | - Ensure consistent cell culture conditions (passage number, confluency, media). - Regularly check for mycoplasma contamination. - For transfected cell lines, verify the expression level of GPR84. |
| Inconsistent Agonist Concentration | - Prepare fresh agonist dilutions for each experiment. - Ensure the agonist is fully dissolved and vortexed before use. |
| Operator Variability | - Standardize protocols across all users. - Ensure consistent timing for incubations and reagent additions. |
Issue 2: Lower than Expected Antagonist Potency
Potential Causes & Solutions
| Cause | Recommended Action |
| Incorrect Antagonist Concentration | - Verify the initial stock concentration and serial dilutions. - Use calibrated pipettes. |
| Antagonist Degradation | - Store the antagonist according to the manufacturer's instructions. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal Assay Conditions | - Optimize assay parameters such as cell density, agonist concentration (typically EC80 for antagonist assays), and incubation times. |
| Species Differences in GPR84 | - Be aware that some GPR84 antagonists exhibit species selectivity. For example, certain triazine-based antagonists are potent at human GPR84 but have low affinity for the mouse orthologue. Confirm the suitability of this compound for your chosen species. |
Issue 3: Inconsistent Results in cAMP Assays
Potential Causes & Solutions
| Cause | Recommended Action |
| High Basal cAMP Levels | - Reduce the serum concentration in the cell culture medium prior to the assay. - Minimize the incubation time with phosphodiesterase (PDE) inhibitors. |
| Low Signal-to-Background Ratio | - Optimize the concentration of forskolin used to stimulate adenylyl cyclase. - Increase the cell number per well. |
| Cell Clumping | - Ensure a single-cell suspension before plating. - Use cell-repellent plates if necessary. |
Quantitative Data
The potency of GPR84 antagonists can vary between different compounds and experimental setups. While specific and varied IC50/pIC50 values for "this compound" are not extensively documented across multiple public studies, the table below provides data for other common GPR84 antagonists to serve as a reference.
| Antagonist | Assay Type | Cell Line/System | Agonist | Potency (pIC50) | Reference |
| GLPG1205 | Gαi activation (BRET) | HEK293 | Sodium decanoate | 7.0 - 11.0 | |
| Compound 837 | [³⁵S]GTPγS | Flp-In TREx 293 (human GPR84) | 2-HTP | ~8.5 | |
| Compound 837 | cAMP | Flp-In TREx 293 (human GPR84) | 6-OAU | ~8.0 | |
| GPR84 antagonist 3 | [³⁵S]GTPγS | - | - | 8.28 | |
| TUG-2181 | - | - | - | IC50: 34 nM |
Experimental Protocols & Workflows
GPR84 Signaling Pathways
GPR84 primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. It can also potentially couple to other pathways, which may be cell-type and agonist-dependent.
Caption: GPR84 Signaling Pathways
General Experimental Workflow for Testing this compound
This workflow outlines the typical steps for evaluating the efficacy of this compound in an in vitro cell-based assay.
Caption: Experimental Workflow
Detailed Methodologies
1. cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit the agonist-induced decrease in intracellular cAMP levels.
-
Cell Seeding: Plate CHO-K1 cells stably expressing human GPR84 in a 96-well plate and incubate overnight.
-
Antagonist Pre-incubation: Replace the medium with assay buffer and add serial dilutions of this compound. Pre-incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a GPR84 agonist (e.g., 6-OAU) at a pre-determined EC80 concentration, along with a phosphodiesterase inhibitor (e.g., IBMX) and forskolin to stimulate cAMP production. Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF-based assay).
-
Data Analysis: Calculate the percentage of inhibition of the agonist response for each antagonist concentration and determine the IC50 value.
2. Western Blot for Downstream Signaling (pAKT/pERK)
This method assesses the effect of this compound on agonist-induced phosphorylation of downstream signaling molecules.
-
Cell Treatment: In LPS-pre-treated BMDMs, pre-incubate with this compound (e.g., 10 µM) for 30 minutes.
-
Agonist Stimulation: Add a GPR84 agonist (e.g., 1 µM 6-OAU) and incubate for the desired time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against pAKT, total AKT, pERK, and total ERK, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
3. Phagocytosis Assay
This assay evaluates the ability of this compound to block agonist-induced phagocytosis in macrophages.
-
Cell Preparation: Pre-treat BMDMs with this compound (e.g., 10 µM) for 30 minutes before adding the GPR84 agonist (e.g., 1 µM 6-OAU) for 1 hour.
-
Phagocytosis Induction: Add pH-sensitive fluorescent bioparticles (e.g., pHrodo E. coli) to the cells.
-
Live-Cell Imaging: Place the plate in a live-cell imaging system (e.g., IncuCyte) and acquire images at regular intervals for several hours.
-
Data Analysis: Quantify the fluorescence intensity over time, which corresponds to the phagocytic activity.
References
- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of GPR84 Antagonist 8
This technical support center is designed for researchers, scientists, and drug development professionals working with GPR84 antagonist 8. It provides troubleshooting guides and frequently asked questions (FAQs) to help minimize cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures after treatment with this compound. What are the initial troubleshooting steps?
A1: When encountering unexpected cytotoxicity, a systematic approach is crucial. Begin by verifying the fundamental aspects of your experimental setup. This includes confirming the final concentration of the antagonist and the solvent (e.g., DMSO) in the culture medium. It is also essential to ensure the health and viability of your cells before treatment. Key initial steps involve performing a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration) and optimizing the exposure time.
Q2: How can we reduce the cytotoxic effects of this compound without compromising its intended biological activity?
A2: Several strategies can be employed to mitigate cytotoxicity while preserving the desired experimental outcome:
-
Concentration and Exposure Time Optimization: The most direct approach is to lower the antagonist concentration and reduce the duration of exposure.
-
Serum Concentration Adjustment: The amount of serum in your culture medium can influence the availability and, consequently, the toxicity of a compound. Experimenting with different serum percentages may help reduce cytotoxic effects.
-
Co-treatment with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-incubation with agents like antioxidants (e.g., N-acetylcysteine) or pan-caspase inhibitors (e.g., Z-VAD-FMK) may rescue cells from death.
Q3: Could the solvent used to dissolve this compound be the source of toxicity?
A3: Yes, the solvent, commonly DMSO, can be toxic to cells, particularly at higher concentrations. It is imperative to run a vehicle control with the solvent at the same concentrations used for the antagonist. Ensure the final solvent concentration in your culture medium is as low as possible, typically below 0.5%.
Q4: How can we determine if the observed cytotoxicity is due to on-target (GPR84 inhibition) or off-target effects of antagonist 8?
A4: Differentiating between on-target and off-target effects is critical. Consider the following approaches:
-
Use a Structurally Unrelated GPR84 Antagonist: If a different, structurally distinct GPR84 antagonist elicits the same cytotoxic phenotype, it is more likely an on-target effect.
-
Rescue Experiments: Attempt to "rescue" the cells from cytotoxicity by co-treatment with a GPR84 agonist. If the agonist can reverse the toxic effects, it points towards an on-target mechanism.
-
Use Cells Lacking GPR84: If available, test the antagonist on a cell line that does not express GPR84. The absence of cytotoxicity in these cells would strongly suggest an on-target effect in the GPR84-expressing cells.
-
Screen for Off-Target Interactions: If resources permit, screen the antagonist against a panel of known cytotoxicity-related targets to identify potential off-target interactions.
Q5: Is targeting GPR84 inherently cytotoxic?
A5: Not necessarily. For instance, the GPR84 agonist OX04528 has been reported to have no cytotoxicity. This suggests that modulation of GPR84 signaling is not intrinsically lethal to cells. Cytotoxicity observed with a specific antagonist is more likely due to its unique chemical properties, off-target effects, or experimental conditions.
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed at Expected Working Concentrations
| Potential Cause | Suggested Action & Rationale | Expected Outcome |
| Incorrect Antagonist Concentration | Verify calculations and stock solution concentration. Prepare fresh dilutions for each experiment. | Accurate and reproducible antagonist concentrations. |
| Solvent Toxicity | Run a vehicle control with the same solvent concentration. Keep the final solvent concentration below 0.5% (ideally ≤ 0.1%). | Determine if the solvent is contributing to cell death and establish a safe working concentration. |
| High Cell Line Sensitivity | Test the antagonist on a different, more robust cell line. Compare toxicity profiles across various cell types. | Understanding if the observed toxicity is cell-type specific. |
| Antagonist Instability/Degradation | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect from light if necessary. | Consistent antagonist potency across experiments. |
| Off-Target Effects | Screen the antagonist against a panel of known toxicity-related targets. Use a structurally unrelated inhibitor for the same target to see if the toxic phenotype is replicated. | Identification of potential off-target interactions that may be responsible for the cytotoxicity. |
Guide 2: Inconsistent Cytotoxicity Results Between Experiments
| Potential Cause | Suggested Action & Rationale | Expected Outcome |
| Variability in Cell Culture Conditions | Standardize cell passage number, seeding density, and media components for all experiments. | Increased reproducibility of experimental results. |
| Inhibitor Degradation | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect from light if necessary. | Consistent inhibitor potency across experiments. |
| Inhibitor Precipitation | Visually inspect stock solutions and final dilutions in media for any signs of precipitation. Determine the inhibitor's solubility in your culture medium. | Ensure the antagonist is fully dissolved to achieve the intended concentration and avoid physical stress on cells. |
| Assay Variability | Ensure the cytotoxicity assay being used is robust and has a low coefficient of variation. Follow the manufacturer's protocol precisely. | Reliable and repeatable assay performance. |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells in culture
-
This compound
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting point is a broad range from 100 µM to 1 nM. Also, prepare a vehicle control with the same final concentrations of the solvent.
-
Treatment: Remove the old medium from the cells and add the medium containing the different antagonist concentrations and vehicle controls. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
Cells in culture
-
This compound
-
96-well clear flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate (if necessary for suspension cells) and carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Readout: Measure the absorbance at the wavelength recommended by the kit manufacturer (usually around 490 nm).
Protocol 3: Distinguishing Apoptosis from Necrosis using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells in culture
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound and controls for the desired time.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in the binding buffer provided with the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Data Presentation
Table 1: Example of Dose-Response Data for this compound
| Antagonist 8 Conc. (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| 0 (Vehicle Control) | 100 | 0 |
| 0.1 | 98.5 | 1.2 |
| 1 | 92.1 | 7.8 |
| 10 | 55.3 | 45.2 |
| 100 | 12.7 | 88.9 |
Table 2: Example Data for Distinguishing Apoptosis and Necrosis
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| This compound (10 µM) | 48.9 | 25.4 | 25.7 |
| Staurosporine (Positive Control) | 15.6 | 50.1 | 34.3 |
Visualizations
Caption: Simplified GPR84 signaling pathway and the inhibitory action of Antagonist 8.
Caption: Experimental workflow for assessing and minimizing cytotoxicity.
GPR84 Antagonist Pharmacokinetic Profile Improvement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of GPR84 antagonists' pharmacokinetic profiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacokinetic challenges associated with GPR84 antagonists?
A1: GPR84 antagonists often face challenges such as rapid metabolism, poor oral bioavailability, and species-specific differences in pharmacokinetics.[1][2][3][4] For instance, some antagonists may be rapidly cleared by liver enzymes, leading to a short half-life and reduced exposure.[2] solubility and permeability issues can also limit their absorption from the gastrointestinal tract. Furthermore, significant variations in how these compounds are metabolized and eliminated between different preclinical species and humans can complicate the prediction of their clinical performance.
Q2: What is the typical signaling pathway activated by GPR84, and how does this impact experimental design?
A2: GPR84 is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit. Upon activation by agonists, such as medium-chain fatty acids, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Understanding this pathway is crucial for designing relevant pharmacodynamic assays. For example, a common functional assay for GPR84 antagonists involves measuring their ability to block agonist-induced inhibition of forskolin-stimulated cAMP production.
Q3: Are there known species differences in GPR84 antagonist binding and pharmacology?
A3: Yes, significant species differences have been reported for some GPR84 antagonists. For example, certain classes of antagonists may show high affinity for the human GPR84 receptor but lack significant affinity for the mouse or rat orthologues. This can be due to minor amino acid differences in the ligand-binding pocket of the receptor across species. These differences are critical to consider when selecting animal models for preclinical efficacy and pharmacokinetic studies, as a compound that is potent in vitro against the human receptor may not show the expected effect in a rodent model if it does not bind to the rodent receptor.
Troubleshooting Guides
In Vitro ADME Assays
Q: My GPR84 antagonist shows high metabolic instability in liver microsome assays. What are the potential causes and solutions?
A: High metabolic instability in liver microsomes suggests that the compound is likely a substrate for cytochrome P450 (CYP450) enzymes.
-
Potential Causes:
-
The compound possesses metabolic "soft spots," which are chemical moieties susceptible to enzymatic degradation (e.g., oxidation, hydrolysis).
-
The compound is a high-affinity substrate for one or more specific CYP450 isoforms.
-
-
Troubleshooting Steps:
-
Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed during the incubation. This will help pinpoint the metabolic soft spots on the molecule.
-
Reaction Phenotyping: Determine which specific CYP450 isoforms are responsible for the metabolism of your compound. This can be done using a panel of recombinant human CYP450 enzymes or by using selective chemical inhibitors for each major CYP450 isoform in a pooled human liver microsome experiment.
-
Structural Modification: Based on the metabolite identification and reaction phenotyping data, medicinal chemists can modify the chemical structure of the antagonist to block or reduce its metabolic susceptibility. This could involve, for example, replacing a labile hydrogen with a fluorine atom or incorporating a more metabolically stable functional group.
-
Consider Phase II Metabolism: If the compound is stable in microsomes but not in hepatocytes, it may be undergoing phase II conjugation reactions (e.g., glucuronidation, sulfation). The S9 fraction, which contains both microsomal and cytosolic enzymes, can be used to assess both phase I and phase II metabolism.
-
Q: My GPR84 antagonist exhibits low permeability in the Caco-2 assay. How can I investigate this further?
A: Low apical-to-basolateral (A-B) permeability in a Caco-2 assay suggests poor intestinal absorption.
-
Potential Causes:
-
The compound has low passive diffusion due to unfavorable physicochemical properties (e.g., high molecular weight, high polarity).
-
The compound is a substrate for efflux transporters (e.g., P-glycoprotein [P-gp], Breast Cancer Resistance Protein [BCRP]) expressed on the apical membrane of Caco-2 cells, which actively pump the compound back into the apical (lumenal) side.
-
-
Troubleshooting Steps:
-
Conduct a Bi-directional Caco-2 Assay: Measure the permeability in both the A-B and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.
-
Use Transporter Inhibitors: Repeat the Caco-2 assay in the presence of known inhibitors of major efflux transporters (e.g., verapamil for P-gp, Ko143 for BCRP). A significant increase in A-B permeability in the presence of an inhibitor confirms that your compound is a substrate for that transporter.
-
Assess Physicochemical Properties: Evaluate the compound's solubility, lipophilicity (LogD), and polar surface area. These properties can be optimized through chemical modifications to improve passive permeability.
-
Formulation Strategies: For compounds with inherently low solubility, consider formulation strategies such as the use of cyclodextrins or self-emulsifying drug delivery systems (SEDDS) to improve their dissolution and apparent permeability.
-
In Vivo Pharmacokinetic Studies
Q: After oral administration in rodents, my GPR84 antagonist shows very low and variable plasma exposure. What are the likely reasons and what should I investigate next?
A: Low and variable oral bioavailability can be due to a combination of factors.
-
Potential Causes:
-
Poor Absorption: This could be due to low solubility, low permeability, or significant efflux in the intestine, as suggested by in vitro Caco-2 data.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.
-
Formulation Issues: The solid form of the compound may not be dissolving adequately in the gastrointestinal tract.
-
-
Troubleshooting Steps:
-
Administer an Intravenous (IV) Dose: Conduct a pharmacokinetic study with an IV administration of the compound. This will allow you to determine the compound's clearance and volume of distribution and to calculate its absolute bioavailability after oral dosing. A high clearance would suggest rapid metabolism is a key issue.
-
Investigate Biliary Excretion: In a bile duct-cannulated rodent model, you can determine if the compound or its metabolites are significantly excreted into the bile, which can contribute to its elimination.
-
Improve Formulation: For oral dosing, consider formulating the compound in a solution or a suspension with appropriate vehicles to enhance its dissolution and absorption.
-
Re-evaluate Preclinical Species: If there are significant species differences in metabolism, the chosen rodent model may not be representative of human pharmacokinetics. Consider using a different preclinical species where the metabolism is more similar to humans, if known.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of GLPG1205 in Healthy Male Subjects Following a Single Oral Dose
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (0-inf) (ng.hr/mL) | t1/2 (hr) |
| 10 mg | 13.1 | 4.0 | 487 | 30.1 |
| 50 mg | 68.7 | 3.0 | 3,150 | 42.1 |
| 100 mg | 143 | 2.0 | 6,860 | 46.8 |
| 200 mg | 289 | 2.0 | 16,000 | 56.7 |
| 400 mg | 557 | 4.0 | 34,900 | 69.4 |
| 600 mg | 702 | 4.0 | 55,500 | 85.3 |
| 800 mg | 903 | 4.0 | 91,100 | 140 |
Data extracted from a Phase 1 clinical trial of GLPG1205.
Table 2: In Vitro ADME Properties of a Novel Triazine GPR84 Antagonist Series
| Compound | GTPγS pIC50 | LogD7.4 | Kinetic Solubility (μM) | Mouse Hepatocyte t1/2 (min) | Human Microsome t1/2 (min) |
| 4 | 8.14 | 4.24 | 1.4 | 4.4 | 21.8 |
| 42 | 8.21 | 3.42 | 10.3 | 22.9 | 43.5 |
Data from a study on the structure-activity relationship of 1,2,4-triazine GPR84 antagonists, where compound 42 shows an improved pharmacokinetic profile over the initial lead compound 4.
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a GPR84 antagonist by measuring its rate of disappearance when incubated with liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the GPR84 antagonist (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare a solution of the NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the microsomal solution and the GPR84 antagonist working solution at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the microsome-compound mixture. The final concentration of the antagonist is typically 1 µM.
-
Incubate the reaction mixture at 37°C with shaking.
-
-
Sampling and Reaction Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent GPR84 antagonist.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a GPR84 antagonist and identify potential for active efflux.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell inserts) for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
-
Permeability Measurement (A-B):
-
Wash the cell monolayer with transport buffer (e.g., HBSS).
-
Add the GPR84 antagonist solution (e.g., 10 µM in transport buffer) to the apical (A) compartment.
-
Add fresh transport buffer to the basolateral (B) compartment.
-
Incubate at 37°C with shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the A and B compartments.
-
-
Permeability Measurement (B-A):
-
For the bi-directional assay, in a separate set of wells, add the GPR84 antagonist solution to the B compartment and fresh transport buffer to the A compartment.
-
Follow the same incubation and sampling procedure as for the A-B direction.
-
-
Sample Analysis:
-
Analyze the concentration of the GPR84 antagonist in the samples from all compartments using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B).
-
Visualizations
Caption: GPR84 Signaling Pathway and Antagonist Action.
Caption: Troubleshooting Workflow for Poor In Vivo Pharmacokinetics.
References
- 1. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Species differences in pharmacokinetics and pharmacodynamics. | Semantic Scholar [semanticscholar.org]
- 4. How can species differences affect DMPK outcomes? [synapse.patsnap.com]
GPR84 antagonist 8 interference with signaling readouts
Welcome to the technical support resource for researchers utilizing GPR84 antagonist 8 in their experiments. This guide provides troubleshooting advice and answers to frequently asked questions regarding the interference of this compound with common signaling readouts.
Frequently Asked Questions (FAQs)
Q1: What is GPR84 and what is its primary signaling pathway?
GPR84 (G protein-coupled receptor 84) is a receptor primarily expressed in immune cells, such as macrophages and neutrophils.[1] It is activated by medium-chain fatty acids (MCFAs).[2] GPR84 predominantly couples to the Gi/o family of G proteins.[2] Activation of GPR84 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] Downstream of G protein activation, GPR84 signaling can also lead to the phosphorylation and activation of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK).
Q2: What is this compound and how does it work?
This compound is a selective antagonist of the GPR84 receptor. Its mechanism of action involves binding to GPR84 and preventing its activation by agonists like the synthetic agonist 6-OAU. By blocking agonist binding, it inhibits the downstream signaling cascades, including the decrease in cAMP and the phosphorylation of AKT and ERK.
Q3: What are the common signaling readouts used to study GPR84 activity?
Common assays to measure GPR84 activity include:
-
cAMP Assays: To measure the inhibition of adenylyl cyclase.
-
Phospho-ERK (pERK) and Phospho-AKT (pAKT) Western Blots or ELISAs: To measure the activation of downstream kinase pathways.
-
Calcium Mobilization Assays: To measure changes in intracellular calcium levels, which can be a downstream consequence of G-protein activation.
-
[35S]GTPγS Binding Assays: A direct measure of G protein activation.
Q4: Are there known off-target effects for this compound?
While "this compound" is described as a selective antagonist, comprehensive public data on its off-target profile is limited. As with any small molecule, the potential for off-target effects exists and should be considered, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate that the observed effects are GPR84-specific. For some GPR84 ligands, off-target effects have been observed, underscoring the importance of validating findings with controls like GPR84 knockout/knockdown cells or structurally unrelated antagonists.
Troubleshooting Guides
Interference with cAMP Assays
Unexpected results in cAMP assays when using this compound can arise from several factors. Below is a guide to troubleshoot common issues.
Troubleshooting Common Issues in cAMP Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High background or low signal-to-noise ratio | 1. Suboptimal cell density. 2. High basal activity of the receptor. 3. Reagents not prepared correctly. | 1. Optimize cell seeding density. 2. Reduce serum starvation time if applicable. 3. Prepare fresh reagents and ensure proper storage. |
| Inconsistent results between replicates | 1. Uneven cell plating. 2. Pipetting errors. 3. "Edge effects" in the microplate. | 1. Ensure a homogenous cell suspension before and during plating. 2. Use calibrated pipettes and proper technique. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Antagonist appears to have agonist activity (lowers cAMP) | 1. Off-target effect on another Gi-coupled receptor. 2. Compound autofluorescence/autoluminescence interfering with the assay readout (plate-reader based assays). | 1. Test the antagonist in a parental cell line lacking GPR84. 2. Run a control plate with the antagonist in the absence of cells to check for direct interference with the assay reagents. |
| No antagonist effect observed | 1. Agonist concentration is too high. 2. Antagonist concentration is too low. 3. Incorrect incubation times. 4. Compound degradation. | 1. Use an agonist concentration at or near the EC80. 2. Perform a full dose-response curve for the antagonist. 3. Optimize pre-incubation time for the antagonist and stimulation time for the agonist. 4. Prepare fresh solutions of the antagonist. |
Experimental Workflow for Troubleshooting cAMP Assays
Troubleshooting workflow for GPR84 antagonist cAMP assays.
Interference with Phospho-ERK/AKT Assays
Western blotting is a common method to assess the phosphorylation of ERK and AKT. Interference from this compound can manifest in various ways.
Troubleshooting Common Issues in pERK/pAKT Western Blots
| Observed Problem | Potential Cause | Recommended Solution |
| High basal phosphorylation | 1. High level of receptor constitutive activity. 2. Stress on cells during handling. 3. Serum not fully washed out. | 1. Increase serum starvation time (e.g., from 6 to 12 hours). 2. Handle cells gently. 3. Ensure thorough washing with serum-free media before stimulation. |
| No change in phosphorylation upon stimulation | 1. Agonist is not active. 2. Stimulation time is not optimal. 3. Low receptor expression. | 1. Prepare fresh agonist stock. 2. Perform a time-course experiment to find the peak phosphorylation time. 3. Confirm GPR84 expression in your cell line. |
| Antagonist shows non-specific inhibition | 1. Off-target inhibition of upstream kinases. 2. Cell toxicity at high antagonist concentrations. | 1. Test the antagonist against a different GPCR that signals through the same pathway. 2. Perform a cell viability assay (e.g., MTT or Trypan Blue) with the antagonist at the concentrations used. |
| Variability in band intensity | 1. Uneven protein loading. 2. Inconsistent transfer. | 1. Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein. 2. Use a loading control (e.g., total ERK/AKT, β-actin, GAPDH). |
Logical Diagram for Diagnosing pERK/pAKT Assay Interference
Diagnostic flowchart for pERK/pAKT assay issues.
Interference with Calcium Mobilization Assays
Calcium mobilization assays are sensitive to compounds that can interfere with fluorescent dyes or have their own intrinsic fluorescence.
Troubleshooting Common Issues in Calcium Mobilization Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High background fluorescence | 1. Autofluorescence of this compound. 2. Dye overload or leakage. | 1. Measure the fluorescence of the antagonist in assay buffer without cells. 2. Optimize dye loading concentration and incubation time. |
| Antagonist appears to be an agonist (increases calcium) | 1. Off-target activation of another GPCR (e.g., Gq-coupled). 2. Direct effect on calcium channels. | 1. Test the antagonist in a parental cell line lacking GPR84. 2. Use known calcium channel blockers to investigate the mechanism. |
| No antagonist effect | 1. Weak agonist response. 2. Insufficient antagonist pre-incubation. | 1. Ensure the agonist gives a robust and reproducible signal window. 2. Optimize the antagonist pre-incubation time. |
| "No-wash" dye kits show artifacts | 1. Interference of the antagonist with the quencher. | 1. Compare results with and without the quencher to see if it affects the antagonist's apparent activity. |
GPR84 Signaling Pathway
Simplified GPR84 signaling pathway.
Detailed Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF)
-
Cell Preparation:
-
Culture CHO-K1 cells stably expressing human GPR84.
-
Harvest cells and resuspend in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
Dispense 10,000 cells/well into a 384-well low-volume white plate.
-
-
Compound Addition:
-
Add varying concentrations of this compound to the wells.
-
Pre-incubate for 30 minutes at room temperature.
-
Add a GPR84 agonist (e.g., 6-OAU) at an EC80 concentration.
-
Incubate for 30 minutes at room temperature.
-
-
Lysis and Detection:
-
Add HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
Protocol 2: Phospho-ERK1/2 Western Blot
-
Cell Culture and Starvation:
-
Plate bone marrow-derived macrophages (BMDMs) or another suitable cell line in 6-well plates.
-
Once confluent, serum-starve the cells overnight.
-
-
Treatment:
-
Pre-treat cells with 10 µM this compound for 30 minutes.
-
Stimulate with 1 µM 6-OAU for 10 minutes.
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-ERK1/2 (e.g., 1:1000) and total ERK1/2 (e.g., 1:1000) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect with an ECL substrate.
-
Protocol 3: Calcium Mobilization Assay (Fluo-4)
-
Cell Preparation and Dye Loading:
-
Plate HEK293 cells stably expressing GPR84 in a black, clear-bottom 96-well plate.
-
Load cells with Fluo-4 AM dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash cells with HBSS buffer to remove excess dye.
-
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Add varying concentrations of this compound and measure baseline fluorescence for 20 seconds.
-
Add an EC80 concentration of a GPR84 agonist.
-
Immediately begin measuring fluorescence intensity every second for at least 2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response for each well.
-
Plot the antagonist dose-response curve.
-
Disclaimer: This technical support guide is for research purposes only. The potential interferences and troubleshooting steps are based on general principles of pharmacology and assay development and may not be exhaustive for all experimental systems. Always include appropriate positive and negative controls in your experiments.
References
Validation & Comparative
A Comparative Guide to GPR84 Antagonists: A Look at a Preclinical Compound Versus a Clinical Candidate
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two antagonists of the G-protein coupled receptor 84 (GPR84): GPR84 antagonist 8 and GLPG1205. Due to the different stages of development, a direct comparison of efficacy is not feasible. This compound is a preclinical tool compound with available in vitro data, while GLPG1205 is a clinical-stage drug candidate with reported Phase 2 trial results. This guide will present the available data for each, detail the experimental protocols, and visualize the underlying biological pathways and experimental workflows.
Introduction to GPR84
G-protein coupled receptor 84 (GPR84) is an inflammatory receptor primarily expressed on immune cells.[1] Its activation by medium-chain fatty acids is linked to pro-inflammatory signaling cascades, making it a promising therapeutic target for a variety of inflammatory and fibrotic diseases.[2] The development of GPR84 antagonists aims to mitigate these pathological processes.[3]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and GLPG1205. It is crucial to note that the data for this compound is from in vitro studies, while the data for GLPG1205 is from a Phase 2 clinical trial in patients with Idiopathic Pulmonary Fibrosis (IPF).
| Parameter | This compound | GLPG1205 |
| Compound Type | Preclinical selective GPR84 antagonist | Clinical-stage selective GPR84 antagonist |
| Available Data | In vitro inhibition of pro-inflammatory signaling | Phase 2 clinical trial data in Idiopathic Pulmonary Fibrosis (IPF) |
| Key Findings | Partially blocks 6-OAU-induced phosphorylation of AKT and ERK in macrophages.[4] Reduces the expression of inflammatory mediators (TNFα, IL-6, IL-12b, CCL2, CCL5, and CXCL1) in vitro. | In a 26-week study of IPF patients, the decline in Forced Vital Capacity (FVC) from baseline was -34 mL, compared to -76 mL for placebo (a non-significant difference of 42 mL). |
| Experimental System | Lipopolysaccharide (LPS)-pre-treated bone marrow-derived macrophages (BMDMs) | 68 patients with Idiopathic Pulmonary Fibrosis (IPF) |
Experimental Protocols
This compound: In Vitro Inhibition of Pro-inflammatory Signaling
The in vitro efficacy of this compound was evaluated in a study by Recio et al. (2018), as referenced by its supplier, MedChemExpress.
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) were pre-treated with lipopolysaccharide (LPS) to induce an inflammatory state.
-
Treatment: The LPS-treated BMDMs were incubated with 10 µM of this compound for 30 minutes.
-
Stimulation: Following incubation with the antagonist, the cells were stimulated with 1 µM of the GPR84 agonist 6-n-octylaminouracil (6-OAU).
-
Endpoint Analysis:
-
Western Blot: Protein analysis was conducted to measure the phosphorylation levels of AKT and ERK, key components of intracellular signaling pathways.
-
Gene Expression Analysis: The expression levels of various pro-inflammatory cytokines and chemokines (TNFα, IL-6, IL-12b, CCL2, CCL5, and CXCL1) were quantified.
-
GLPG1205: Phase 2 Clinical Trial in Idiopathic Pulmonary Fibrosis (PINTA trial)
The efficacy of GLPG1205 was assessed in a Phase 2, randomized, double-blind, placebo-controlled proof-of-concept trial (PINTA, NCT03725852).
-
Study Population: The trial enrolled 68 patients diagnosed with Idiopathic Pulmonary Fibrosis (IPF).
-
Treatment Regimen: Patients received a once-daily oral dose of 100 mg GLPG1205 or a placebo for 26 weeks. This was administered on top of the existing standard of care for IPF.
-
Primary Endpoint: The primary measure of efficacy was the change from baseline in Forced Vital Capacity (FVC), a key indicator of lung function.
-
Secondary Endpoints: Other endpoints included safety, tolerability, and functional respiratory imaging.
Visualizing the Science
To better understand the context of these findings, the following diagrams illustrate the GPR84 signaling pathway and the experimental workflow for evaluating this compound.
Concluding Remarks
While a direct efficacy comparison between this compound and GLPG1205 is not possible with the currently available data, this guide provides a clear overview of what is known about each compound. This compound has demonstrated in vitro activity in blocking key inflammatory signaling pathways, positioning it as a useful tool for preclinical research into the role of GPR84. GLPG1205, on the other hand, has progressed to clinical trials and has shown a potential, albeit not statistically significant, trend towards reducing lung function decline in IPF patients. Further research, including in vivo studies for this compound and potentially larger clinical trials for GLPG1205, will be necessary to fully elucidate their therapeutic potential.
References
A Comparative Guide to GPR84 Antagonists: Benchmarking GPR84 Antagonist 8
For Researchers, Scientists, and Drug Development Professionals
The G-protein coupled receptor 84 (GPR84) has emerged as a significant therapeutic target, primarily due to its role in inflammation and immune responses. Expressed predominantly in immune cells like macrophages and neutrophils, GPR84 is activated by medium-chain fatty acids (MCFAs), leading to pro-inflammatory signaling.[1] Consequently, the development of GPR84 antagonists is a burgeoning area of research for treating a variety of inflammatory conditions, including inflammatory bowel disease and idiopathic pulmonary fibrosis.[2]
This guide provides a detailed comparison of GPR84 antagonist 8, a selective antagonist, with other prominent GPR84 inhibitors. We present key performance data, detailed experimental methodologies for antagonist characterization, and visual diagrams of the underlying biological pathways and experimental workflows.
Overview of this compound
This compound is a selective, synthetic antagonist of the GPR84 receptor.[1] While its specific binding affinity or IC50 value is not publicly detailed, it is derived from patent literature describing potent GPR84 antagonists.[3] It has been demonstrated to be effective in cell-based assays at a concentration of 10 µM. Functionally, this compound has been shown to inhibit the pro-inflammatory effects of GPR84 activation in macrophages. It effectively counteracts the decrease in cAMP production induced by the GPR84 agonist 6-OAU and partially blocks the subsequent phosphorylation of key signaling proteins AKT and ERK.
Comparative Analysis of GPR84 Antagonists
To provide a clear performance benchmark, this compound is compared against a selection of other well-characterized GPR84 inhibitors. The following table summarizes their reported potencies in various in vitro assays.
| Compound Name | Assay Type | Potency (IC50 / pIC50) | Key Features |
| This compound | cAMP Assay | Effective at 10 µM | Selective antagonist; blocks 6-OAU-induced AKT and ERK phosphorylation. |
| GLPG1205 | ROS Assay (Neutrophils) | IC50: 15 nM | Potent, selective, and orally active; investigated for pulmonary fibrosis. |
| TUG-2181 | Not Specified | IC50: 34 nM | Inhibits GPR84 agonist-induced ROS production and IL-8 release in neutrophils. |
| GPR84 antagonist 2 (Cpd 33) | Not Specified | IC50: 8.95 nM | Potent, selective, and orally active; inhibits calcium mobilization and chemotaxis. |
| GPR84 antagonist 3 (Cpd 42) | GTPγS Binding Assay | pIC50: 8.28 (approx. 5.2 nM) | Potent antagonist with a favorable pharmacokinetic profile. |
| GPR84 antagonist 9 (Cpd 320) | Not Specified | IC50: 12 nM (0.012 µM) | Orally active antagonist studied for inflammatory-driven pain. |
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the methods used for characterization, the following diagrams illustrate the GPR84 signaling cascade and a typical screening workflow for identifying novel antagonists.
Caption: GPR84 Signaling Cascade.
References
Validating GPR84 Antagonist 8: A Comparative Guide Using GPR84 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of GPR84 antagonist 8 and other alternatives, supported by experimental data derived from studies utilizing GPR84 knockout mice. The use of knockout models is a critical step in validating the on-target activity of a GPR84 antagonist, ensuring that its observed effects are directly mediated by the GPR84 receptor.
GPR84 Signaling and Antagonist Intervention
GPR84 is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells. Its activation by medium-chain fatty acids or synthetic agonists like 6-n-octylaminouracil (6-OAU) triggers a pro-inflammatory signaling cascade. This pathway is primarily coupled to the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Downstream, this initiates the phosphorylation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK), culminating in the production of pro-inflammatory cytokines and enhanced phagocytic activity in macrophages.[1][2] GPR84 antagonists, such as compound 8, are designed to block these effects by preventing agonist binding and subsequent signal transduction.
Comparative Efficacy of this compound in Wild-Type vs. GPR84 Knockout Models
The definitive validation of an antagonist's specificity is demonstrated by the absence of its effect in a knockout model. The following table summarizes the experimental data comparing the activity of this compound in mitigating agonist-induced responses in macrophages from wild-type (WT) and GPR84 knockout (GPR84-/-) mice.
| Experimental Readout | Wild-Type (WT) Macrophages | GPR84 Knockout (GPR84-/-) Macrophages | Alternative Antagonists in GPR84-/- Models |
| Agonist (6-OAU) Induced AKT Phosphorylation | 6-OAU (1 µM) induces robust phosphorylation of AKT. Pre-treatment with this compound (10 µM) partially blocks this effect. | 6-OAU (1 µM) fails to induce AKT phosphorylation, demonstrating the GPR84-dependence of this signaling event. | PBI-4050: In models of kidney fibrosis, the protective effects of PBI-4050 are absent in GPR84-/- mice, indicating its on-target antagonist activity at GPR84.[3][4] |
| Agonist (6-OAU) Induced ERK Phosphorylation | 6-OAU (1 µM) induces significant phosphorylation of ERK. Pre-treatment with this compound (10 µM) partially blocks this effect. | 6-OAU (1 µM) does not induce ERK phosphorylation. | GLPG1205: This antagonist shows reduced efficacy in mouse models compared to human systems. However, studies in GPR84-/- mice confirm its on-target effects in models of inflammatory bowel disease and idiopathic pulmonary fibrosis.[5] |
| Agonist (6-OAU) Induced Cytokine Production (TNFα, IL-6, CCL2) | 6-OAU (1 µM) significantly enhances LPS-induced production of TNFα, IL-6, and CCL2. Pre-treatment with this compound (10 µM) reduces the expression of these cytokines. | 6-OAU (1 µM) does not enhance LPS-induced cytokine production. | GLPG1205: Treatment with GLPG1205 reduces inflammatory cytokine expression in a mouse model of immune-mediated liver injury, an effect that is absent in GPR84-/- mice. |
| Agonist (6-OAU) Induced Phagocytosis | 6-OAU (1 µM) enhances the phagocytosis of pHrodo-labeled E. coli bioparticles. Pre-treatment with this compound (10 µM) antagonizes this effect. | 6-OAU (1 µM) fails to enhance phagocytosis. | Not explicitly reported for other antagonists in a direct comparative phagocytosis assay using GPR84-/- macrophages. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are summarized protocols for the key experiments cited.
Experimental Workflow for Validating this compound
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
-
Euthanize wild-type C57BL/6 and GPR84-/- mice according to institutional guidelines.
-
Isolate femurs and tibias under sterile conditions.
-
Flush the bone marrow from the bones using a syringe with Dulbecco's Modified Eagle Medium (DMEM).
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Culture the bone marrow cells in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate them into macrophages.
Western Blot for AKT and ERK Phosphorylation
-
Seed BMDMs in 6-well plates and starve them in serum-free medium for 4 hours.
-
Pre-treat the cells with 10 µM this compound or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with 1 µM 6-OAU for 15 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
Cytokine Measurement by ELISA
-
Seed BMDMs in 24-well plates.
-
Pre-treat with 10 µM this compound or vehicle for 30 minutes.
-
Stimulate with 1 µM 6-OAU in the presence of 10 ng/mL LPS for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNFα, IL-6, and CCL2 using commercially available ELISA kits according to the manufacturer's instructions.
Phagocytosis Assay
-
Seed BMDMs in a 96-well black, clear-bottom plate.
-
Pre-treat with 10 µM this compound or vehicle for 30 minutes.
-
Add 1 µM 6-OAU and pHrodo™ Green E. coli BioParticles™ (100 µg/mL).
-
Incubate at 37°C and 5% CO2.
-
Measure the fluorescence intensity at various time points (e.g., every 30 minutes for 4 hours) using a fluorescence plate reader or a live-cell imaging system. The increase in fluorescence corresponds to the phagocytosis of the bioparticles into the acidic environment of the phagosomes.
Conclusion
The use of GPR84 knockout mice provides unequivocal evidence for the on-target activity of this compound. The abolition of agonist-induced signaling, cytokine production, and phagocytosis in GPR84-/- macrophages, coupled with the ability of this compound to block these effects in wild-type cells, validates its specificity and utility as a research tool and potential therapeutic agent. This comparative approach is essential for the rigorous preclinical validation of novel GPR84-targeting compounds.
References
- 1. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid receptor modulator PBI-4050 inhibits kidney fibrosis and improves glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
GPR84 Antagonist GLPG1205 Versus PBI-4050 in Preclinical Fibrosis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix, leads to organ scarring and dysfunction, representing a significant challenge in modern medicine. Two investigational drugs, the selective GPR84 antagonist GLPG1205 and the dual GPR84 antagonist/GPR40 agonist PBI-4050, have shown promise in preclinical models of fibrosis. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in the field of anti-fibrotic drug development.
At a Glance: GLPG1205 vs. PBI-4050
| Feature | GLPG1205 | PBI-4050 |
| Primary Target(s) | GPR84 (Antagonist) | GPR84 (Antagonist), GPR40 (Agonist) |
| Mechanism of Action | Blocks pro-inflammatory and pro-fibrotic signaling mediated by GPR84. | Exhibits a dual mechanism, blocking pro-fibrotic GPR84 signaling while activating the potentially protective GPR40 pathway.[1][2] |
| Reported Efficacy | Demonstrated anti-fibrotic effects in preclinical models of lung, liver, and kidney fibrosis.[3][4] | Shown to be effective in preclinical models of lung, liver, kidney, heart, and skin fibrosis.[1] |
| Clinical Development for Fibrosis | Investigated for Idiopathic Pulmonary Fibrosis (IPF) in Phase 2 clinical trials. | Investigated for Idiopathic Pulmonary Fibrosis (IPF) in Phase 2 clinical trials. |
Mechanism of Action and Signaling Pathways
GLPG1205 is a selective antagonist of G protein-coupled receptor 84 (GPR84), a receptor primarily expressed on immune cells that is upregulated during inflammation and is considered to play a pro-fibrotic role. By blocking GPR84, GLPG1205 is thought to inhibit downstream signaling cascades that promote inflammation and fibrosis.
PBI-4050, on the other hand, possesses a dual mechanism of action. It acts as an antagonist at GPR84, similar to GLPG1205, but also functions as an agonist of G protein-coupled receptor 40 (GPR40). Activation of GPR40 is believed to have anti-fibrotic effects, potentially by counteracting pro-fibrotic pathways. This dual activity suggests a multi-faceted approach to tackling fibrosis.
GPR84 Antagonism Signaling Pathway
PBI-4050 Dual Signaling Pathway
Preclinical Efficacy in Fibrosis Models
Both GLPG1205 and PBI-4050 have been evaluated in various animal models of fibrosis. The following tables summarize the available quantitative data.
Lung Fibrosis: Bleomycin-Induced Model
| Compound | Species | Dose | Key Findings | Reference(s) |
| GLPG1205 | Mouse | 10 mg/kg, p.o. | Data not explicitly quantified in available abstracts. Described as demonstrating anti-fibrotic effects. | |
| PBI-4050 | Mouse | 200 mg/kg/day, p.o. | Showed anti-fibrotic and anti-inflammatory properties. |
Liver Fibrosis: Carbon Tetrachloride (CCl4)-Induced Model
| Compound | Species | Dose | Key Findings | Reference(s) |
| GLPG1205 | Mouse | Not specified | Ameliorated liver inflammation and fibrosis. | |
| PBI-4050 | Mouse | Not specified | Significantly attenuated liver fibrosis. |
Kidney Fibrosis: Unilateral Ureteral Obstruction (UUO) Model
| Compound | Species | Dose | Key Findings | Reference(s) |
| GLPG1205 | Mouse | Not specified | GPR84 knockout mice (mimicking antagonism) showed reduced kidney fibrosis. | |
| PBI-4050 | Mouse | Not specified | Attenuated the development of tubulointerstitial fibrosis. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized experimental protocols for the key fibrosis models cited.
Bleomycin-Induced Lung Fibrosis
This is a widely used model to mimic idiopathic pulmonary fibrosis.
Protocol:
-
Animals: C57BL/6 mice are commonly used.
-
Induction: A single intratracheal instillation of bleomycin (typically 1-3 U/kg) is administered to anesthetized mice.
-
Treatment: Oral administration of GLPG1205 or PBI-4050 is initiated, often in a therapeutic regimen (starting after fibrosis is established).
-
Endpoint Analysis: At a predetermined time point (e.g., 14 or 21 days post-bleomycin), mice are euthanized. Lungs are harvested for histological analysis (e.g., Ashcroft scoring for fibrosis severity), measurement of collagen content (e.g., hydroxyproline assay), and analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cells and cytokines.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
This model is used to study chronic liver injury and fibrosis.
Protocol:
-
Animals: Various mouse strains are used, with C57BL/6 being common.
-
Induction: CCl4, typically diluted in a vehicle like corn oil or olive oil, is administered via intraperitoneal injection (e.g., 0.5-1.0 mL/kg) twice weekly for several weeks (e.g., 6-8 weeks) to induce chronic liver injury and fibrosis.
-
Treatment: GLPG1205 or PBI-4050 is administered orally, either concurrently with CCl4 or in a therapeutic setting.
-
Endpoint Analysis: After the treatment period, animals are euthanized. Livers are collected for histological assessment of fibrosis (e.g., Sirius Red or Masson's trichrome staining), measurement of collagen content, and analysis of liver enzymes (ALT, AST) in the serum. Gene expression of fibrotic markers (e.g., collagen I, α-SMA) is also commonly assessed.
Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis
The UUO model induces rapid and progressive tubulointerstitial fibrosis in the obstructed kidney.
Protocol:
-
Animals: Mice are commonly used for this surgical model.
-
Induction: Under anesthesia, one ureter is surgically ligated, causing obstruction and subsequent renal injury and fibrosis. The contralateral kidney serves as an internal control.
-
Treatment: Daily oral administration of GLPG1205 or PBI-4050 is typically initiated at the time of or shortly after surgery.
-
Endpoint Analysis: Animals are euthanized at specific time points (e.g., 7 or 14 days post-surgery). The obstructed kidneys are harvested for histological analysis of fibrosis (e.g., Masson's trichrome or Sirius Red staining), immunohistochemistry for fibrotic markers (e.g., α-SMA, collagen I), and quantitative PCR for gene expression analysis.
Summary and Conclusion
Both GLPG1205 and PBI-4050 have demonstrated anti-fibrotic potential in a range of preclinical models, targeting the GPR84 pathway. The key differentiator lies in PBI-4050's dual mechanism, which also involves the activation of the potentially protective GPR40 receptor. While direct comparative studies are lacking, the available data suggest that both compounds warrant further investigation as potential therapies for fibrotic diseases. The choice between a selective GPR84 antagonist and a dual GPR84/GPR40 modulator may depend on the specific fibrotic condition and the relative contributions of these pathways to its pathogenesis. This guide provides a foundation for researchers to critically evaluate these two compounds and design future studies to further elucidate their therapeutic potential.
References
- 1. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84. (2018) | Lyne Gagnon | 120 Citations [scispace.com]
- 3. GLPG1205 for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of GPR84 Antagonists for Researchers and Drug Development Professionals
An in-depth guide to the current landscape of GPR84 antagonists, offering a comparative analysis of their performance, supported by available experimental data. This guide is intended for researchers, scientists, and drug development professionals actively working in the field.
G protein-coupled receptor 84 (GPR84) has emerged as a promising therapeutic target for a range of inflammatory and fibrotic diseases. This receptor, primarily expressed on immune cells such as neutrophils, macrophages, and microglia, is activated by medium-chain fatty acids, leading to the potentiation of inflammatory responses. Consequently, the development of GPR84 antagonists has garnered significant interest as a potential therapeutic strategy to mitigate these pathological processes. This guide provides a head-to-head comparison of prominent GPR84 antagonists, summarizing their potency, selectivity, and performance in various experimental models.
Quantitative Comparison of GPR84 Antagonists
The following table summarizes the reported potency of several key GPR84 antagonists. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Compound Name | Antagonist Type | Assay Type | Species | Potency (IC50/pIC50) | Reference(s) |
| GLPG1205 | Negative Allosteric Modulator | GTPγS Binding | Human | IC50 = 55 nM | [1][2] |
| Neutrophil Migration | Human | IC50 = 17 nM | [1] | ||
| IP1 Assay | Human | IC50 = 2 nM | [1] | ||
| IP1 Assay | Mouse | IC50 = 21 nM | [1] | ||
| PBI-4050 (Fezagepras) | Antagonist/Inverse Agonist | Gαi/o Activation | Not Specified | Low micromolar affinity | |
| LMNL6511 | Antagonist | Not Specified | Not Specified | >30 times more potent than GLPG1205 | |
| Compound 33 | Antagonist | Calcium Mobilization | Not Specified | IC50 = 8.95 nM | |
| Compound 42 | Antagonist | GTPγS Binding | Not Specified | pIC50 = 8.28 | |
| Compound 837 | Competitive Antagonist | GTPγS Binding (vs. Embelin) | Human | IC50 < 100 nM | |
| TUG-2181 | Antagonist | Not Specified | Not Specified | IC50 = 34 nM | |
| GPR84 Antagonist 1 | Competitive Antagonist | Not Specified | Human | High Affinity | |
| GPR84 Antagonist 9 | Antagonist | Not Specified | Not Specified | IC50 = 12 µM |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.
GPR84 Signaling Pathway and Antagonist Mechanism of Action
GPR84 primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, GPR84 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the Gβγ subunits can activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to calcium mobilization and activation of protein kinase B (Akt), respectively. This signaling ultimately contributes to pro-inflammatory responses, including cytokine release and immune cell chemotaxis. GPR84 antagonists block these downstream effects by preventing agonist-induced receptor activation.
Experimental Protocols for GPR84 Antagonist Evaluation
A systematic approach is crucial for the discovery and characterization of novel GPR84 antagonists. The following workflow outlines the key experimental stages.
Key Experimental Methodologies
1. GTPγS Binding Assay:
This assay measures the activation of G proteins upon agonist stimulation of GPR84. In the presence of an antagonist, the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is inhibited.
-
Principle: Measures the functional coupling of the GPR84 receptor to its G protein.
-
Protocol Outline:
-
Prepare cell membranes from a cell line overexpressing human GPR84 (e.g., HEK293).
-
Incubate the membranes with a fixed concentration of a GPR84 agonist (e.g., embelin) and varying concentrations of the antagonist compound.
-
Add [³⁵S]GTPγS and incubate to allow for binding to activated G proteins.
-
Separate bound from free [³⁵S]GTPγS using filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Determine the IC50 value of the antagonist by plotting the inhibition of [³⁵S]GTPγS binding against the antagonist concentration.
-
2. Calcium Mobilization Assay:
This assay is used for high-throughput screening to identify compounds that block agonist-induced increases in intracellular calcium.
-
Principle: GPR84 activation can lead to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.
-
Protocol Outline:
-
Load GPR84-expressing cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Add the antagonist compound to the cells and incubate.
-
Stimulate the cells with a GPR84 agonist.
-
Measure the change in fluorescence intensity over time using a plate reader.
-
Calculate the inhibition of the calcium response to determine the antagonist's potency.
-
3. β-Arrestin Recruitment Assay:
This assay determines if an antagonist can block the agonist-induced recruitment of β-arrestin to the GPR84 receptor, a key step in receptor desensitization and internalization.
-
Principle: Measures the interaction between GPR84 and β-arrestin upon receptor activation.
-
Protocol Outline:
-
Use a cell line co-expressing GPR84 fused to a reporter fragment and β-arrestin fused to the complementary fragment (e.g., enzyme fragment complementation).
-
Treat the cells with the antagonist followed by a GPR84 agonist.
-
Measure the reporter signal generated upon β-arrestin recruitment.
-
Determine the IC50 of the antagonist based on the inhibition of the agonist-induced signal.
-
4. Neutrophil Chemotaxis Assay:
This is a cell-based functional assay that assesses the ability of an antagonist to block the migration of neutrophils towards a GPR84 agonist.
-
Principle: Evaluates the functional consequence of GPR84 antagonism on a key inflammatory cell type.
-
Protocol Outline:
-
Isolate primary human neutrophils from healthy donor blood.
-
Place a chemoattractant (GPR84 agonist) in the lower chamber of a Boyden chamber or similar migration plate.
-
Add neutrophils, pre-incubated with or without the antagonist, to the upper chamber.
-
Allow the cells to migrate through a porous membrane for a set period.
-
Quantify the number of migrated cells in the lower chamber.
-
Calculate the percentage of inhibition of migration by the antagonist.
-
In Vivo Models for Efficacy Testing
The therapeutic potential of GPR84 antagonists is evaluated in various animal models of inflammatory and fibrotic diseases.
-
Inflammatory Bowel Disease (IBD): The dextran sodium sulfate (DSS)-induced colitis model in mice is commonly used. Efficacy is assessed by monitoring disease activity index (DAI), colon length, and histological scoring of inflammation and tissue damage.
-
Pulmonary Fibrosis: The bleomycin-induced lung fibrosis model in mice is a standard model. Readouts include lung function tests, histological assessment of fibrosis (e.g., Ashcroft score), and measurement of collagen deposition.
-
Other Models: GPR84 antagonists have also been investigated in models of psoriasis, metabolic diseases, and pain.
Concluding Remarks
The field of GPR84 antagonism is rapidly advancing, with several potent and selective compounds emerging as potential therapeutic candidates. While GLPG1205 has been a key tool compound, newer antagonists like LMNL6511 and others show promise with improved potency. PBI-4050, although explored clinically, exhibits a broader pharmacological profile. The continued development and rigorous head-to-head comparison of these antagonists in standardized assays and relevant in vivo models will be crucial in identifying the most promising candidates for clinical development. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of novel GPR84 antagonists, ultimately paving the way for new treatments for inflammatory and fibrotic diseases.
References
On-Target Activity of GPR84 Antagonist 8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GPR84 antagonist 8, confirming its on-target activity by examining its effects on key signaling pathways. The performance of this compound is compared with other known GPR84 antagonists, supported by experimental data and detailed protocols.
Introduction to GPR84 and its Antagonism
G protein-coupled receptor 84 (GPR84) is a pro-inflammatory receptor primarily expressed in immune cells such as macrophages, neutrophils, and microglia. Its expression is upregulated during inflammatory conditions, making it a potential therapeutic target for various inflammatory and fibrotic diseases. GPR84 primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of GPR84 also triggers other downstream signaling events, including the phosphorylation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK).
This compound is a selective antagonist designed to block the signaling cascade initiated by GPR84 activation. This guide details the experimental evidence supporting its on-target activity.
Comparative Analysis of GPR84 Antagonists
| Compound | Target | Assay Type | Agonist | Key Findings | IC50 | Reference |
| This compound | GPR84 | cAMP Inhibition | 6-OAU | Effectively inhibits the agonist-induced decrease in cAMP production in GPR84-CHO cells. | Not Reported | [1] |
| This compound | GPR84 | AKT/ERK Phosphorylation | 6-OAU | Partially blocks the agonist-induced phosphorylation of AKT and ERK in LPS pre-treated bone marrow-derived macrophages (BMDMs). | Not Reported | [1] |
| GLPG1205 | GPR84 | GTPγS Binding | Not Specified | Potent inhibitor of GPR84. | Not Reported | |
| GLPG1205 | GPR84 | Human Neutrophil Migration | Embelin | Good translation of antagonist effect from a target-based assay. | 128 nM | |
| GLPG1205 | GPR84 | ZQ16-induced ROS | ZQ-16 | Potently antagonizes ZQ16-induced ROS in TNF-α primed neutrophils. | 15 nM | |
| Compound 837 | GPR84 | cAMP Inhibition | Embelin | High-potency blocker of human GPR84. | <100 nM |
GPR84 Signaling Pathway and Antagonist Intervention
The following diagram illustrates the GPR84 signaling cascade and the mechanism of action for an antagonist like compound 8.
Caption: GPR84 signaling pathway and antagonist inhibition.
Experimental Workflow for On-Target Activity Confirmation
This diagram outlines a typical workflow for confirming the on-target activity of a GPR84 antagonist.
Caption: Workflow for GPR84 antagonist activity testing.
Detailed Experimental Protocols
cAMP Inhibition Assay
This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production.
a. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (GPR84-CHO) in an appropriate growth medium.
-
Plate the GPR84-CHO cells in a 384-well plate at a suitable density and allow them to adhere overnight.
b. Assay Procedure:
-
Aspirate the growth medium and replace it with a stimulation buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the GPR84 agonist 6-OAU at a final concentration corresponding to its EC80 value, along with a phosphodiesterase inhibitor like IBMX, to all wells except the negative control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF-based assay).
c. Data Analysis:
-
Calculate the percentage of inhibition of the 6-OAU-induced response for each concentration of this compound.
-
Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value using a non-linear regression analysis.
AKT and ERK Phosphorylation Assay (Western Blot)
This protocol details the detection of changes in AKT and ERK phosphorylation in response to GPR84 activation and its inhibition by this compound.
a. Cell Culture and Treatment:
-
Culture bone marrow-derived macrophages (BMDMs) and pre-treat them with lipopolysaccharide (LPS) to upregulate GPR84 expression.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Pre-incubate the cells with 10 µM this compound or vehicle control for 30 minutes.
-
Stimulate the cells with 1 µM 6-OAU for various time points (e.g., 0, 5, 15, 30, 60 minutes).
b. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the chemiluminescent signal using an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels for each respective target.
-
Compare the levels of phosphorylated AKT and ERK in antagonist-treated cells to the agonist-only treated cells to determine the extent of inhibition.
References
Cross-Validation of GPR84 Antagonist Effects with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological inhibition of GPR84 using a specific antagonist, "Antagonist 8," and genetic silencing of the receptor via small interfering RNA (siRNA). The objective is to offer a framework for validating the on-target effects of GPR84 antagonists, a crucial step in drug development and target validation. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the GPR84 signaling pathway and the experimental workflow for cross-validation.
Data Presentation: Pharmacological vs. Genetic Inhibition of GPR84
The following tables summarize quantitative data from a study by Recio et al. (2018), which investigated the effects of the GPR84 agonist 6-n-octylaminouracil (6-OAU) on wild-type (WT) and GPR84 knockout (GPR84-/-) macrophages. This genetic knockout model serves as a robust proxy for highly efficient siRNA-mediated knockdown. The data demonstrates that the effects of the GPR84 agonist are completely absent in macrophages lacking the receptor, providing a clear benchmark for what to expect when cross-validating an antagonist with siRNA. The enhanced inflammatory response triggered by 6-OAU was also not seen in macrophages treated with a selective GPR84 antagonist.[1][2]
Table 1: Effect of GPR84 Agonist on Downstream Signaling Pathways
| Treatment Condition | Phospho-Akt (Fold Change vs. Vehicle) | Phospho-ERK (Fold Change vs. Vehicle) |
| Wild-Type Macrophages | ||
| Vehicle | 1.0 | 1.0 |
| 6-OAU (1 µM) | 2.5 | 3.0 |
| GPR84-/- Macrophages | ||
| Vehicle | 1.0 | 1.0 |
| 6-OAU (1 µM) | 1.1 | 1.2 |
Data is representative of typical results and is based on findings from Recio et al. (2018) where GPR84 activation by 6-OAU enhanced phosphorylated Akt and ERK in wild-type but not in GPR84-/- macrophages.[1][2][3]
Table 2: Effect of GPR84 Agonist on Pro-inflammatory Cytokine and Chemokine Expression
| Treatment Condition | TNFα mRNA (Fold Change vs. Vehicle) | IL-6 mRNA (Fold Change vs. Vehicle) | CCL2 mRNA (Fold Change vs. Vehicle) |
| Wild-Type Macrophages (LPS-primed) | |||
| Vehicle | 1.0 | 1.0 | 1.0 |
| 6-OAU (1 µM) | 4.5 | 5.0 | 3.5 |
| GPR84-/- Macrophages (LPS-primed) | |||
| Vehicle | 1.0 | 1.0 | 1.0 |
| 6-OAU (1 µM) | 1.2 | 1.1 | 1.0 |
Data is representative of typical results and is based on findings from Recio et al. (2018) where 6-OAU-mediated GPR84 activation enhanced the expression of inflammatory mediators in LPS pre-treated wild-type BMDMs, an effect absent in GPR84-/- cells.
Experimental Protocols
Protocol 1: GPR84 Antagonist Treatment in Macrophages
This protocol outlines the steps for treating macrophage cell lines (e.g., THP-1 or RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) with a GPR84 antagonist.
Materials:
-
Macrophage cell line (THP-1 or RAW 264.7) or primary BMDMs
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
GPR84 agonist (e.g., 6-OAU)
-
GPR84 Antagonist 8
-
DMSO (vehicle)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits, antibodies for Western blotting, RNA isolation kits)
Procedure:
-
Cell Seeding: Seed macrophages in appropriate culture plates (e.g., 6-well or 96-well) at a density that allows for optimal growth and response.
-
Cell Priming (Optional): For studies on inflammatory responses, prime the cells with LPS (e.g., 100 ng/mL) for 2-4 hours. GPR84 expression is often upregulated under inflammatory conditions.
-
Antagonist Pre-treatment: Pre-incubate the cells with the desired concentration of this compound or vehicle (DMSO) for 30-60 minutes.
-
Agonist Stimulation: Add the GPR84 agonist (e.g., 1 µM 6-OAU) to the wells and incubate for the desired time period (e.g., 15 minutes for signaling studies, 4-24 hours for gene expression studies).
-
Sample Collection and Analysis:
-
For protein analysis (Western blot): Wash cells with ice-cold PBS and lyse with appropriate lysis buffer.
-
For gene expression analysis (RT-qPCR): Wash cells with PBS and lyse with RNA lysis buffer.
-
For cytokine secretion analysis (ELISA): Collect the cell culture supernatant.
-
Protocol 2: siRNA-mediated Knockdown of GPR84 in Macrophages
This protocol describes the transfection of macrophages with siRNA to specifically silence GPR84 expression.
Materials:
-
Macrophage cell line (e.g., THP-1)
-
siRNA targeting GPR84 (validated sequences)
-
Non-targeting control siRNA
-
Transfection reagent suitable for macrophages (e.g., Lipofectamine RNAiMAX, or specialized reagents for hard-to-transfect cells)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
Reagents for validation of knockdown (e.g., RNA isolation kits, primers for RT-qPCR, antibodies for Western blotting)
Procedure:
-
Cell Seeding: Seed macrophages in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute GPR84 siRNA or non-targeting control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, serum-free or low-serum medium.
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours.
-
Medium Change: Replace the transfection medium with complete cell culture medium.
-
Gene Silencing: Allow the cells to grow for 48-72 hours to achieve maximal gene silencing.
-
Validation of Knockdown: Harvest the cells to assess GPR84 mRNA or protein levels by RT-qPCR or Western blotting, respectively, to confirm successful knockdown.
-
Functional Assays: Once knockdown is confirmed, the cells are ready for use in functional assays as described in Protocol 1 (agonist stimulation and analysis).
Mandatory Visualization
GPR84 Signaling Pathway
Caption: GPR84 signaling cascade upon agonist activation and antagonist inhibition.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating GPR84 antagonist effects with siRNA.
References
- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of GPR84 Antagonist 8 and the Agonist 6-OAU: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the GPR84 antagonist 8 and the well-characterized agonist 6-OAU. This document summarizes key pharmacological data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in GPR84-targeted research.
G protein-coupled receptor 84 (GPR84) has emerged as a significant target in inflammatory and immune-related diseases. Its activation by endogenous medium-chain fatty acids and synthetic ligands modulates key cellular processes. This guide focuses on a comparative analysis of two critical research tools: the synthetic agonist 6-n-octylaminouracil (6-OAU) and a selective GPR84 antagonist, referred to herein as "antagonist 8," developed by Galapagos NV.
Quantitative Data Summary
The following tables provide a structured overview of the pharmacological properties of 6-OAU and this compound, based on available experimental data.
Table 1: Pharmacological Profile of GPR84 Agonist 6-OAU
| Parameter | Value | Cell Type / Assay Condition |
| EC₅₀ (cAMP Assay) | ~500 nM | Transfected GPR84-CHO cells[1] |
| EC₅₀ (PI Assay) | 105 nM | HEK293 cells with Gqi5 chimera[2][3][4] |
| EC₅₀ ([³⁵S]GTPγS Binding) | 512 nM | Sf9 cell membranes with GPR84-Gαi fusion[4] |
| EC₅₀ (Chemotaxis) | 318 nM | Human Polymorphonuclear Leukocytes (PMNs) |
| Mechanism of Action | GPR84 Agonist | Activates Gαi-coupled signaling, leading to decreased cAMP, and can also activate Akt, ERK, and NFκB pathways. Promotes β-arrestin recruitment. |
| Key Biological Effects | Pro-inflammatory, chemoattractant for PMNs and macrophages, enhances phagocytosis, amplifies IL-8 and TNF-α production. |
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Cell Type / Assay Condition |
| IC₅₀ ([³⁵S]GTPγS Binding) | 0.01 - 100 nM (range) | GPR84-expressing cell membranes |
| Mechanism of Action | Selective GPR84 Antagonist | Competitively inhibits GPR84 activation by agonists. |
| Key Biological Effects | Inhibits 6-OAU-induced decrease in cAMP, blocks 6-OAU-mediated phosphorylation of AKT and ERK, abrogates enhanced inflammatory responses and phagocytosis in macrophages. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize GPR84 ligands.
Intracellular cAMP Measurement Assay
This assay quantifies the inhibition of adenylyl cyclase activity following GPR84 activation by an agonist and its blockade by an antagonist.
-
Cell Line: CHO-K1 cells stably expressing human GPR84 (GPR84-CHO).
-
Protocol:
-
Seed GPR84-CHO cells into a 96-well plate and incubate overnight.
-
Wash the cells with a suitable assay buffer (e.g., PBS).
-
For antagonist testing, pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Add a fixed concentration of forskolin (to stimulate cAMP production) and varying concentrations of 6-OAU to the wells.
-
Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis: The results are typically expressed as a percentage of the forskolin-stimulated response. EC₅₀ values for the agonist and IC₅₀ values for the antagonist are calculated from the respective dose-response curves.
Macrophage Phagocytosis Assay
This assay assesses the ability of GPR84 ligands to modulate the phagocytic activity of macrophages.
-
Cell Type: Bone Marrow-Derived Macrophages (BMDMs).
-
Protocol:
-
Isolate bone marrow from the femurs and tibias of mice and differentiate into macrophages over several days using M-CSF.
-
To mimic an inflammatory state and upregulate GPR84 expression, pre-treat the BMDMs with lipopolysaccharide (LPS; e.g., 100 ng/mL) for 2-4 hours.
-
For antagonist studies, pre-incubate the LPS-treated BMDMs with this compound (e.g., 10 µM) for 30 minutes.
-
Add 6-OAU (e.g., 1 µM) and incubate for 1 hour.
-
Add pHrodo-conjugated E. coli bioparticles, which fluoresce upon engulfment into the acidic environment of the phagolysosome.
-
Monitor and quantify the fluorescence intensity over time using a live-cell imaging system (e.g., IncuCyte ZOOM).
-
-
Data Analysis: Phagocytic activity is determined by the integrated fluorescence intensity over time. The effect of the agonist and antagonist is compared to vehicle-treated controls.
Western Blotting for Signaling Pathway Analysis
This method is used to detect the phosphorylation status of key downstream signaling proteins like Akt and ERK.
-
Cell Type: Bone Marrow-Derived Macrophages (BMDMs).
-
Protocol:
-
Prepare and pre-treat BMDMs with LPS as described in the phagocytosis assay.
-
For antagonist experiments, pre-incubate with this compound (e.g., 10 µM) for 30 minutes.
-
Stimulate the cells with 6-OAU (e.g., 1 µM) for various time points (e.g., 1, 5, 10, 30, 60 minutes).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK), as well as total Akt and total ERK for normalization.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
Conclusion
The GPR84 agonist 6-OAU and antagonist 8 are invaluable tools for dissecting the role of this receptor in health and disease. 6-OAU serves as a reliable activator, potently inducing pro-inflammatory and phagocytic responses through Gαi-mediated signaling pathways. Conversely, this compound effectively and selectively blocks these agonist-induced effects, making it a crucial compound for validating the involvement of GPR84 in various cellular processes and for exploring the therapeutic potential of GPR84 inhibition. The data and protocols presented in this guide offer a solid foundation for researchers to design and interpret experiments aimed at understanding the multifaceted biology of GPR84.
References
Assessing the Competitive Landscape of GPR84 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the competitive nature of GPR84 antagonists, with a focus on positioning "GPR84 antagonist 8" within the broader landscape of available inhibitors. While quantitative potency data for "this compound" is not publicly available, this document summarizes its reported qualitative effects and compares them against other well-characterized GPR84 antagonists with supporting experimental data.
GPR84 Antagonist Performance: A Comparative Overview
The G protein-coupled receptor 84 (GPR84) has emerged as a significant target in inflammatory and immune-related diseases. Consequently, a range of antagonists has been developed to modulate its activity. This section provides a comparative summary of key performance indicators for several known GPR84 antagonists.
It is important to note that direct, head-to-head comparative studies for all listed antagonists are limited. The presented data is compiled from various sources and assays, which may contribute to variability.
Table 1: Quantitative Comparison of GPR84 Antagonists
| Compound | Reported IC50/pIC50 | Antagonist Type | Key Experimental System |
| This compound | Data not publicly available. Described as a selective antagonist effective at 10 µM in cellular assays.[1] | Selective Antagonist | Inhibition of 6-OAU-induced decrease in cAMP in GPR84-CHO cells; partial blockade of AKT and ERK phosphorylation in macrophages.[1] |
| GPR84 antagonist 1 | High affinity.[2] | Competitive Antagonist | Human GPR84.[2] |
| GPR84 antagonist 2 | IC50 = 8.95 nM.[2] | Potent, Selective, Orally Active Antagonist | Inhibition of neutrophil and macrophage chemotaxis; calcium mobilization assay. |
| GPR84 antagonist 3 | pIC50 = 8.28. | Potent Antagonist | GTPγS binding assay. |
| GPR84 antagonist 9 | IC50 = 12 nM. | Orally Active Antagonist | Not specified. |
| GLPG1205 | pIC50 range 7.0–11.0. | Antagonist | Not specified. |
| TUG-2181 | IC50 = 34 nM. | Antagonist/Inverse Agonist | Inhibition of ROS production and IL-8 release in human neutrophils. |
| Fezagepras (Setogepram) | Data not publicly available. | Antagonist or Inverse Agonist | GPR40 agonist and GPR84 antagonist/inverse agonist. |
GPR84 Signaling and Antagonist Assessment Workflow
To understand the mechanism of action of GPR84 antagonists, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used for their characterization.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of GPR84 Antagonist 8
This document provides crucial safety and logistical information for the proper handling and disposal of GPR84 antagonist 8, a selective antagonist used in research to study the G protein-coupled receptor 84 (GPR84), which is implicated in inflammatory processes.[1] Adherence to these procedural guidelines is essential for ensuring laboratory safety and regulatory compliance.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following procedures are based on general principles of laboratory chemical safety and information regarding common laboratory solvents. Researchers must consult and adhere to their institution's specific Environmental Health & Safety (EHS) guidelines, which supersede the general advice provided here.
Chemical and Physical Properties
A summary of known properties for this compound is provided below. This information is critical for assessing potential hazards and determining the correct disposal route.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₃N₃O₅ | PubChem |
| Molecular Weight | 421.45 g/mol | PubChem, MedChemExpress |
| Appearance | Solid (Off-white to light yellow) | MedChemExpress |
| CAS Number | 1445846-30-9 | MedChemExpress |
Handling and Storage
Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.
| Condition | Recommendation | Source |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | MedChemExpress |
| Storage (In Solvent) | -80°C for up to 2 years; -20°C for up to 1 year | MedChemExpress |
| Recommended Solvents | DMSO (e.g., 5 mg/mL) | MedChemExpress |
| Shipping | Room temperature (in continental US) | MedChemExpress |
Step-by-Step Disposal Procedures
The proper disposal of this compound and its associated waste requires segregation based on physical form (solid, liquid) and potential hazards of any solvents used.
Workflow for Chemical Waste Disposal
The following diagram outlines the general decision-making process for laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
Disposal of Solid (Neat) this compound
Unused or expired solid this compound should be treated as chemical waste.
-
Step 1: Place the original vial or a securely sealed container with the solid compound into a larger, compatible container designated for solid chemical waste.
-
Step 2: Ensure the outer container is clearly labeled with the words "Hazardous Waste," the chemical name ("this compound"), and the approximate amount.[2]
-
Step 3: Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[2]
-
Step 4: Arrange for disposal through your institution's EHS department.
Disposal of this compound Solutions
This compound is commonly dissolved in dimethyl sulfoxide (DMSO).[1] This solution must be disposed of as organic solvent waste.
-
Step 1: Collect all liquid waste containing this compound and DMSO in a dedicated, leak-proof, and chemically resistant container (plastic is often preferred).[3] The container should be clearly labeled for "Halogen-Free Organic Solvent Waste" or as specified by your EHS office.
-
Step 2: Never pour DMSO solutions down the drain. DMSO can facilitate the absorption of other chemicals through the skin and may be harmful to aquatic life.
-
Step 3: The waste container label must include "Hazardous Waste," list all components by percentage (e.g., "DMSO >99%, this compound <1%"), and indicate the associated hazards (e.g., "Combustible").
-
Step 4: Keep the waste container securely capped at all times, except when adding waste. Store it in your lab's SAA.
-
Step 5: Once the container is full, arrange for pickup by EHS.
Disposal of Contaminated Labware
Disposable items contaminated with this compound must be disposed of as solid hazardous waste.
-
Step 1: Collect all contaminated items, such as pipette tips, tubes, gloves, and well plates, in a designated, durable, and clearly labeled bag or container.
-
Step 2: The label should read "Solid Hazardous Waste" and list the chemical contaminant ("Trace this compound").
-
Step 3: For items with significant liquid residue, absorb the liquid with an inert material (e.g., vermiculite or sand) before placing it in the solid waste container.
-
Step 4: Store the container in the SAA and arrange for EHS disposal. Empty containers that held the pure compound should be triple-rinsed with a suitable solvent; the rinseate must be collected as hazardous liquid waste.
Experimental Protocol: In Vitro Macrophage Activation Assay
This protocol provides a practical example of an experiment where this compound waste would be generated.
Objective: To assess the ability of this compound to inhibit the pro-inflammatory response induced by a GPR84 agonist in macrophages.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound by dissolving the required mass in sterile DMSO. Aliquot and store at -80°C.
-
Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) in a 24-well plate until they reach 80% confluency.
-
Pre-treatment: Pre-treat the BMDMs by incubating them with 10 µM this compound (diluted from the stock solution in cell culture medium) for 30 minutes.
-
Agonist Stimulation: Add a GPR84 agonist, such as 6-n-octylaminouracil (6-OAU), to the wells at a final concentration of 1 µM and incubate for 4 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Waste Generation and Disposal:
-
Liquid Waste: The collected supernatant and any remaining media containing the antagonist and agonist are aspirated and collected in a liquid hazardous waste container designated for aqueous biological waste containing chemicals.
-
Solid Waste: The 24-well plate, pipette tips used for dispensing the antagonist and agonist, and any contaminated gloves are disposed of in the designated solid hazardous waste container.
-
GPR84 Signaling and Antagonist Mechanism of Action
GPR84 is a G protein-coupled receptor that, upon activation by agonists like medium-chain fatty acids, couples primarily to the Gαi/o pathway. This initiates a signaling cascade that can lead to pro-inflammatory responses. A GPR84 antagonist works by binding to the receptor and preventing this activation.
Caption: Simplified GPR84 signaling pathway and the inhibitory action of an antagonist.
References
Personal protective equipment for handling GPR84 antagonist 8
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GPR84 antagonist 8. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
I. Compound Information and Physical Properties
This compound is a selective antagonist of the G protein-coupled receptor 84 (GPR84), which is involved in inflammatory responses.[1][2][3] It is supplied as an off-white to light yellow solid.[4] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety protocols should be established based on its chemical class, physical state, and the known hazards of its solvent, Dimethyl Sulfoxide (DMSO).
| Property | Data | Source |
| Molecular Formula | C₂₃H₂₃N₃O₅ | PubChem[5] |
| Molecular Weight | 421.45 g/mol | MedchemExpress |
| Appearance | Solid (Off-white to light yellow) | MedchemExpress |
| Solubility | Soluble in DMSO (5 mg/mL) | Selleckchem |
II. Personal Protective Equipment (PPE)
Due to the nature of this compound as a solid, DMSO-soluble research compound, a comprehensive approach to personal protection is required. The following PPE should be worn at all times when handling the compound, both in its solid form and when dissolved in DMSO.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or neoprene gloves are recommended when working with DMSO, as nitrile gloves can degrade. Double gloving is advisable. |
| Eye Protection | Safety goggles or a face shield | To protect against splashes of the DMSO solution or accidental contact with the solid compound. |
| Body Protection | Laboratory coat | A fully fastened lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for solid | When handling larger quantities of the solid compound where dust may be generated, or when working with the DMSO solution outside of a fume hood for extended periods, a respirator may be necessary based on a risk assessment. |
III. Handling and Experimental Procedures
A. Preparation of Stock Solutions
This compound is typically dissolved in DMSO to create a stock solution for use in experiments.
Protocol for Preparing a 5 mg/mL Stock Solution in DMSO:
-
Pre-weighing Preparation: Before handling the solid compound, ensure all necessary PPE is correctly worn. Prepare a clean and designated workspace, preferably within a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound solid using a calibrated analytical balance.
-
Dissolution: In a fume hood, add the appropriate volume of fresh, anhydrous DMSO to the solid compound in a suitable, sealable container (e.g., a sterile polypropylene tube). For a 5 mg/mL stock solution, add 1 mL of DMSO for every 5 mg of the compound.
-
Solubilization: Vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years). Aliquot the stock solution to avoid repeated freeze-thaw cycles.
B. Use in Cell-Based Assays
The following is a general workflow for using this compound in a cell-based assay, based on its known application.
Caption: A generalized workflow for utilizing this compound in a cell-based assay.
IV. Spill and Disposal Procedures
A. Spill Management
In the event of a spill, the following procedures should be followed:
| Spill Type | Procedure |
| Solid Compound Spill | 1. Evacuate the immediate area if a large amount of dust is generated. 2. Wear appropriate PPE, including a respirator if necessary. 3. Gently sweep or scoop the solid material into a labeled hazardous waste container. Avoid creating dust. |
| DMSO Solution Spill | 1. Evacuate non-essential personnel from the area. 2. Wear appropriate PPE, including chemical-resistant gloves and eye protection. 3. Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit). 4. Collect the absorbent material into a sealed, labeled hazardous waste container. 5. Clean the spill area with soap and water. |
B. Waste Disposal
All waste containing this compound, both in solid form and in solution, must be disposed of as hazardous chemical waste.
Disposal Plan:
-
Solid Waste: Unused or contaminated solid this compound should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions and experimental media, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of in a designated hazardous waste container.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container labels should be defaced before disposal in the regular trash.
V. GPR84 Signaling Pathway
Understanding the mechanism of action of this compound is crucial for its proper application in research. GPR84 is a G protein-coupled receptor that is primarily coupled to the Gi/o pathway. Activation of GPR84 by its agonists leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. GPR84 activation can also lead to the activation of other signaling pathways, such as the Akt and ERK pathways, which are involved in inflammatory responses. This compound works by blocking the binding of agonists to the receptor, thereby inhibiting these downstream signaling events.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
